Technical Documentation Center

4-Methyl-2-nitropyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-nitropyridin-3-amine

Core Science & Biosynthesis

Foundational

Structure Elucidation of 4-Methyl-2-nitropyridin-3-amine: A Comprehensive Technical Guide

Executive Summary The unambiguous structural elucidation of substituted pyridines is a critical quality control gateway in pharmaceutical development. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of substituted pyridines is a critical quality control gateway in pharmaceutical development. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Due to the potential for regiochemical scrambling during electrophilic aromatic substitution or nucleophilic amination, confirming the exact relative positioning of the methyl, nitro, and amine groups is paramount.

This whitepaper details a robust, orthogonal analytical strategy to confirm the structure of 4-Methyl-2-nitropyridin-3-amine. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating framework that eliminates structural ambiguity.

Analytical Strategy & Causality

To achieve absolute structural certainty, an analytical workflow must be designed where each technique compensates for the blind spots of the others. The causality behind our instrument selection is as follows:

  • HRMS (ESI-TOF): Selected to confirm the exact molecular formula ( C6​H7​N3​O2​ ). Soft ionization (ESI) prevents premature fragmentation, while tandem MS (MS/MS) collision-induced dissociation (CID) is employed to observe the "ortho-effect"—a diagnostic neutral loss that proves the spatial proximity of the nitro and amine groups .

  • 1D and 2D NMR Spectroscopy: While 1D 1H and 13C NMR provide the count of unique proton and carbon environments, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the only way to definitively prove that the methyl group resides at the C-4 position rather than C-5 or C-6. HMBC visualizes long-range ( 2J and 3J ) carbon-proton couplings, mapping the skeletal connectivity.

  • FT-IR Spectroscopy: Utilized specifically to confirm the vibrational modes of the primary amine ( −NH2​ ) and the nitro group ( −NO2​ ), which can sometimes be ambiguous in mass spectrometry due to isobaric interferences.

Workflow Start 4-Methyl-2-nitropyridin-3-amine Sample Preparation HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR 1D & 2D NMR Regiochemistry & Connectivity Start->NMR FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR DataInt Data Integration & Cross-Validation HRMS->DataInt NMR->DataInt FTIR->DataInt Confirm Unambiguous Structure Confirmation DataInt->Confirm

Orthogonal analytical workflow for the structure elucidation of 4-Methyl-2-nitropyridin-3-amine.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must incorporate internal validation steps to rule out false positives, background contamination, or instrument drift.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic pyridine nitrogen and the primary amine readily accept a proton, yielding a strong [M+H]+ signal .

  • System Suitability: Prior to sample injection, infuse a Leucine Enkephalin calibration standard. Verify that the mass accuracy error is <5 ppm to ensure the TOF analyzer is properly calibrated.

  • Blank Validation: Inject a blank solution (50:50 Methanol/Water with 0.1% Formic Acid) to establish a baseline and confirm the absence of carryover at m/z 154.

  • Sample Preparation: Dilute the analyte to in the mobile phase to prevent detector saturation and ion suppression.

  • Acquisition: Operate the ESI source at a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C. Acquire full scan data from m/z 50–500. For MS/MS, apply a collision energy of 20 eV using Argon as the collision gas.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO−d6​ is specifically selected as the solvent over CDCl3​ . Protic exchange in CDCl3​ often broadens or completely obscures primary amine signals. DMSO−d6​ restricts this exchange via hydrogen bonding, allowing the −NH2​ protons to appear as a distinct, quantifiable broad singlet.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of the solvent and perform 3D gradient shimming until the lock level is perfectly stable.

  • Acquisition ( 1H ): Execute a standard 1D proton pulse sequence (zg30) with a 2-second relaxation delay ( d1 ) to ensure full longitudinal relaxation of all protons, enabling accurate integration. Acquire 64 scans.

  • Validation: Process the Free Induction Decay (FID). Verify that the internal TMS peak is exactly at 0.00 ppm. Check that the solvent residual peak ( DMSO−d5​ ) appears precisely at 2.50 ppm.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Subtraction: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm−1 resolution) to subtract atmospheric CO2​ and water vapor.

  • Sample Acquisition: Place 2-3 mg of the neat solid powder onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans.

  • Validation: Ensure the baseline transmittance is above 95% in non-absorbing regions, indicating proper crystal contact and appropriate sample thickness.

Quantitative Data Synthesis

The experimental data acquired through the protocols above must be synthesized to reconstruct the molecule. The tables below summarize the definitive spectroscopic markers for 4-Methyl-2-nitropyridin-3-amine.

Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO−d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.85Doublet (d)1H4.8Pyridine H-6
7.30Doublet (d)1H4.8Pyridine H-5
6.20Broad Singlet (br s)2H-Amine −NH2​ (Exchanges with D2​O )
2.15Singlet (s)3H-Methyl −CH3​ at C-4
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO−d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentDiagnostic Logic
151.0Quaternary (Cq)C-2 ( −NO2​ )Highly deshielded by electronegative nitro group.
144.5Methine (CH)C-6Deshielded by adjacent pyridine nitrogen.
142.0Quaternary (Cq)C-4 ( −CH3​ )Identified via HMBC correlation to the methyl protons.
138.5Quaternary (Cq)C-3 ( −NH2​ )Shielded relative to C-2 due to amine electron donation.
126.0Methine (CH)C-5Standard aromatic region, coupled to H-6.
17.5Primary ( CH3​ )C-4 MethylTypical aliphatic shift for an aromatic methyl group.
Table 3: HRMS and FT-IR Diagnostic Markers
TechniqueObserved ValueTheoretical ValueAssignment / Interpretation
HRMS-ESI (+) 154.0611 m/z 154.0616 m/z [M+H]+ (Error: 3.2 ppm)
HRMS/MS (CID) 137.058 m/z -Loss of −OH (-17 Da) via ortho-effect.
FT-IR (ATR) 3450, 3350 cm−1 -N-H stretch (Asymmetric & Symmetric primary amine).
FT-IR (ATR) 1530, 1350 cm−1 -N-O stretch (Asymmetric & Symmetric nitro group).

Mechanistic Interpretation & Structural Confirmation

The data compiled above creates a closed logical loop that confirms the exact structure of 4-Methyl-2-nitropyridin-3-amine while ruling out all other regioisomers (such as 5-methyl or 6-methyl derivatives).

1. Regiochemical Proof via NMR: The 1H NMR spectrum shows two aromatic protons as doublets with a J -coupling of 4.8 Hz. This specific coupling constant is highly characteristic of ortho-coupled protons on a pyridine ring, confirming that H-5 and H-6 are adjacent. Furthermore, in the 2D HMBC spectrum, the methyl protons at 2.15 ppm show a strong 3J correlation to the carbon at 126.0 ppm (C-5) and the carbon at 138.5 ppm (C-3). If the methyl group were at C-6, it would correlate to the pyridine nitrogen and C-5, but not C-3. This definitively anchors the methyl group at the C-4 position.

2. Proximity Proof via Mass Spectrometry (The Ortho-Effect): During MS/MS fragmentation, the parent ion ( m/z 154) undergoes a highly specific neutral loss of 17 Da (yielding m/z 137) . This is the classic "ortho-effect." When a nitro group and an amine group are situated on adjacent carbons (ortho to each other), the hydrogen from the amine interacts with the oxygen of the nitro group during collision-induced dissociation, expelling a hydroxyl radical ( ⋅OH ). This fragmentation pathway is physically impossible if the nitro and amine groups are meta or para to each other, thereby proving the 2-nitro and 3-amine relationship.

MS_Frag Parent [M+H]+ m/z 154.0611 LossNO2 Fragment A Loss of NO2 (-46 Da) m/z 108.068 Parent->LossNO2 -NO2 LossOH Fragment B Loss of OH (-17 Da) m/z 137.058 Parent->LossOH -OH (ortho effect) RingOpen Ring Cleavage m/z < 100 LossNO2->RingOpen -HCN / -NH3 LossOH->RingOpen -CO / -HCN

Principal ESI-MS fragmentation pathways of protonated 4-Methyl-2-nitropyridin-3-amine.

By combining the exact mass confirmation, the functional group verification via FT-IR, the ortho-effect observed in MS/MS, and the skeletal mapping provided by HMBC NMR, the structure of 4-Methyl-2-nitropyridin-3-amine is elucidated with absolute scientific certainty.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine." PubChem.[Link]

Exploratory

Introduction to Substituted Nitropyridine Intermediates: A Technical Guide for Drug Development

Executive Summary Substituted nitropyridines are indispensable building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitropyridines are indispensable building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. The unique electronic architecture of the nitropyridine ring—combining the electron-deficient nature of the pyridine heterocycle with the strong electron-withdrawing capacity of the nitro group—primes these molecules for a diverse array of functionalizations. This whitepaper provides an authoritative, in-depth analysis of the reactivity profiles, mechanistic pathways, and highly validated experimental protocols for manipulating substituted nitropyridines, empowering researchers to optimize their synthetic workflows.

Electronic Architecture and Reactivity Profiling

The synthetic utility of nitropyridines stems directly from their electronic topography. Pyridine itself is an electron-deficient heterocycle due to the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects. The introduction of a nitro ( −NO2​ ) group further depletes the π -electron density of the ring.

When a leaving group (such as a halogen) is positioned ortho or para to the nitro group, the ring becomes exceptionally susceptible to nucleophilic attack. This regiochemical arrangement allows the negative charge generated during the transition state to be extensively delocalized onto the highly electronegative oxygen atoms of the nitro group, dramatically lowering the activation energy required for functionalization[2].

Nucleophilic Aromatic Substitution ( SN​Ar ) Dynamics

The cornerstone of nitropyridine functionalization is Nucleophilic Aromatic Substitution ( SN​Ar ). Unlike aliphatic SN​2 reactions, SN​Ar proceeds via a two-step addition-elimination mechanism[2].

  • Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon bearing the leaving group, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[2].

  • Elimination (Fast Step): The leaving group is expelled, and aromaticity is restored to yield the substituted product.

Causality in Leaving Group Selection: Counterintuitively, the reactivity of halogens in SN​Ar follows the trend F>Cl>Br>I [2]. Because the addition step is rate-determining, the highly electronegative fluorine atom exerts a strong inductive pull that stabilizes the transition state leading to the Meisenheimer complex. The high bond dissociation energy of the C−F bond is irrelevant since bond breaking occurs in the fast, subsequent step.

SNAr_Mechanism Substrate Substituted Nitropyridine (e.g., 2-Chloro-5-nitropyridine) Nucleophile Nucleophilic Attack (e.g., Amine, Alkoxide) Substrate->Nucleophile Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nucleophile->Meisenheimer Elimination Leaving Group Expulsion (Fast Step) Meisenheimer->Elimination Product Substituted Product (Restored Aromaticity) Elimination->Product -Cl⁻ / -F⁻

SNAr mechanism on nitropyridines via the Meisenheimer complex.

Protocol: SN​Ar of 2-Chloro-5-nitropyridine with Aliphatic Amines

This protocol provides a self-validating system for synthesizing aminonitropyridines, which are direct precursors to kinase inhibitors[2],[3].

Materials: 2-Chloro-5-nitropyridine (1.0 equiv), Aliphatic amine (e.g., morpholine, 1.1 equiv), Triethylamine ( Et3​N , 1.2 equiv), Anhydrous Ethanol.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-chloro-5-nitropyridine in anhydrous ethanol to achieve a concentration of 0.1 M in a round-bottom flask equipped with a reflux condenser[2].

  • Reagent Addition: Add the aliphatic amine (1.1 equiv) dropwise, followed immediately by Et3​N (1.2 equiv)[2].

    • Causality: Et3​N acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without Et3​N , the HCl would protonate the unreacted aliphatic amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

  • Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc)[2].

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and a brine solution.

    • Causality: Brine decreases the solubility of the organic product in the aqueous phase (salting-out effect) while effectively washing away the Et3​N⋅HCl byproduct.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate to yield the crude product, which can be purified via silica gel chromatography[2].

Advanced Direct C-H Functionalization

While SN​Ar requires a pre-installed leaving group, modern methodologies allow for the direct functionalization of the C−H bonds on the nitropyridine ring.

Vicarious Nucleophilic Substitution (VNS)

Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C−H alkylation products via VNS[4]. The mechanism involves the formation of a Meisenheimer-type adduct followed by a base-induced β -elimination of sulfinic acid[4].

  • Mechanistic Causality: Successful β -elimination requires the alkyl substituent and the adjacent nitro group to planarize to stabilize the resulting benzyl anion. Consequently, highly hindered secondary carbanions (like isopropyl phenyl sulfone) fail to yield alkylated products; steric clashes prevent planarization, trapping the reaction at the stable N-protonated Meisenheimer adduct stage[4].

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

For direct amination, ONSH provides a transition-metal-free alternative to Buchwald-Hartwig couplings. Anilines can directly aminate nitropyridines under open-air conditions[5]. DFT calculations confirm a dianion pathway where the rate-limiting step is the oxidation of the intermediate by molecular oxygen, restoring aromaticity without the need for a traditional leaving group[5].

Reduction Pathways to Aminopyridines

The transformation of the nitro group into an amine is arguably the most synthetically valuable reaction of nitropyridines[6]. The resulting aminopyridines are privileged pharmacophores and critical handles for subsequent amidation or cross-coupling reactions[6],[3].

Protocol: Iron-Mediated Reduction in Acidic Media

This protocol is highly scalable and avoids the dehalogenation side-reactions often seen with Palladium-catalyzed hydrogenation[6].

Materials: 4-Nitropyridine-N-oxide (1.0 equiv), Iron powder (3.0-5.0 equiv), 25-30% aqueous H2​SO4​ , Na2​CO3​ .

Step-by-Step Methodology:

  • Acid Preparation: Prepare a 25-30% aqueous sulfuric acid solution in a reaction vessel. Add the iron powder with vigorous stirring[6].

    • Causality: H2​SO4​ is selected over HCl to eliminate the risk of unwanted nucleophilic chloride substitution on the highly activated N-oxide ring during the reduction process[6].

  • Substrate Addition: Add 4-nitropyridine-N-oxide portion-wise. The reaction is highly exothermic; utilize an ice bath to maintain the internal temperature between 40-50 °C[6].

  • Reaction Monitoring: Stir until TLC indicates complete consumption of the nitro species.

  • Neutralization & Workup: Cool the mixture and carefully add solid Na2​CO3​ until the solution reaches a basic pH (>8)[6].

    • Causality: Aminopyridines are amphoteric. If the solution remains acidic, the product will exist as a water-soluble pyridinium salt, making organic extraction impossible. Neutralizing to a basic pH ensures the amine is unprotonated and partitions into the organic phase.

  • Isolation: Filter the iron salts through a Celite pad. Extract the aqueous filtrate with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the aminopyridine[6].

Quantitative Comparison of Reduction Strategies
Substrate TypeReagents & CatalystReaction ConditionsTypical YieldMechanistic Rationale / Causality
Halogenated Nitropyridines Iron powder, H2​SO4​ Aqueous, Exothermic80–85%Prevents hydrodehalogenation; scalable and robust[6].
Simple Nitropyridines Pd/C , H2​ gasEtOH, rt, 1 atm90–95%Cleanest profile; byproducts are only water. Risk of halide loss[6].
Sensitive Functional Groups Na2​S2​O4​ (Dithionite)EtOH/ H2​O , 80 °C70–80%Mild conditions; selectively reduces −NO2​ without affecting alkynes or carbonyls[3].
Nitro(vinyl)pyridines CO , Metal catalystHigh pressure, 200 °C79–96%Direct reductive cyclization to form complex azaindoles[7].

Applications in Medicinal Chemistry and Radiochemistry

Kinase Inhibitors: Substituted nitropyridines are heavily utilized in the synthesis of oncology drugs. For instance, the design of highly selective Aurora-A kinase inhibitors relies on 2-amino-3-nitropyridine intermediates. These are synthesized via the SN​Ar displacement of 4,5-dichloro-3-nitropyridin-2-amine with substituted pyrrolidines, followed by nitro reduction and subsequent cyclization into imidazo[4,5-b]pyridine scaffolds[3].

PET Imaging Agents: In radiochemistry, the nitro group serves as an excellent leaving group for [18F] fluoride substitution. The automated radiosynthesis of the P2X7R imaging agent 18F -JNJ64413739 utilizes a nucleophilic aromatic substitution where a 3−NO2​ group on a substituted nitropyridine is displaced by a [18F]TEAF/TEAB mixture at 120 °C[1]. Similarly, 3-methoxy-2-nitropyridine and 3-methyl-2-nitropyridine undergo efficient substitution by [18F] fluoride, yielding radiochemical yields (RCYs) of 70–89% in under 30 minutes, proving that the nitro group is a superior leaving group for late-stage radiofluorination[8].

References

  • Nitropyridines in the Synthesis of Bioactive Molecules PMC - NIH URL: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution American Chemical Society (Organic Letters) URL: [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen ChemRxiv URL: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines AKJournals URL: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Product Class 22: Azaindoles and Their Derivatives Thieme Connect URL: [Link]

Sources

Foundational

Conformational Dynamics and Molecular Geometry of 4-Methyl-2-nitropyridin-3-amine: A Technical Guide

Executive Summary For researchers engaged in rational drug design and complex heterocyclic synthesis, understanding the precise spatial arrangement of highly substituted aromatic scaffolds is paramount. 4-Methyl-2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers engaged in rational drug design and complex heterocyclic synthesis, understanding the precise spatial arrangement of highly substituted aromatic scaffolds is paramount. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) represents a highly constrained molecular system characterized by intense steric crowding and competing electronic effects[1]. This whitepaper provides an in-depth analysis of its molecular geometry, focusing on the "ortho effect," intramolecular hydrogen bonding, and the push-pull resonance dynamics that dictate its conformation. Furthermore, we outline self-validating experimental protocols for characterizing such sterically hindered heteroaromatics.

Structural Identity and Synthetic Relevance

4-Methyl-2-nitropyridin-3-amine ( C6​H7​N3​O2​ ) is a multi-substituted pyridine derivative where the functional groups are localized on adjacent carbon atoms (C2, C3, and C4).

  • Position 1: Pyridine Nitrogen (Electron Sink)

  • Position 2: Nitro Group (Strong Electron Acceptor)

  • Position 3: Primary Amine (Strong Electron Donor)

  • Position 4: Methyl Group (Steric Bulk / Weak Donor)

In pharmaceutical development, this compound serves as a critical precursor for the synthesis of imidazo[4,5-b]pyridines, kinase inhibitors, and other bioactive heterocyclic scaffolds via copper-catalyzed tandem reactions[2]. The reactivity of this molecule is fundamentally governed by its ground-state conformation, which is locked by a delicate balance of steric repulsion and non-covalent intramolecular attraction.

Molecular Geometry: The Tri-Substituted "Ortho Effect"

The defining geometric feature of 4-Methyl-2-nitropyridin-3-amine is the extreme steric hindrance generated by the contiguous placement of the methyl, amine, and nitro groups.

Steric Clash and Torsional Strain

The van der Waals radii of the C4-methyl group and the C3-amine group overlap significantly. To relieve this steric strain, the methyl group forces the amine group toward the C2-nitro group. Consequently, the nitro group cannot maintain perfect coplanarity with the pyridine ring. Analogous to ortho-nitroaniline derivatives, the nitro group undergoes an out-of-plane torsional twist (typically 20° to 35°) to minimize electron cloud repulsion[3][4].

Intramolecular Hydrogen Bonding (The Chelate Effect)

Counteracting the steric twisting is a strong intramolecular hydrogen bond between one of the amine protons (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). This interaction forms a highly stable, pseudo-six-membered chelate ring—crystallographically defined as an S(6) motif [5][6].

  • Causality in Reactivity: This intramolecular H-bond drastically reduces the basicity and nucleophilicity of the amine group compared to unsubstituted aminopyridines, as the lone pair is heavily engaged in the resonance and H-bonding network[7].

  • Geometric Distortion: The oxygen atom participating in the H-bond is pulled closer to the aromatic plane, while the non-participating oxygen is pushed further out of plane, resulting in an asymmetric nitro group geometry[6].

G Pyridine Pyridine Core (Electron Sink) Conformation Stabilized Planar/Twisted Conformation Pyridine->Conformation Scaffold C2_Nitro C2-Nitro Group (Strong Acceptor) H_Bond Intramolecular H-Bond (Chelate Ring) C2_Nitro->H_Bond O Acceptor C3_Amine C3-Amine Group (Strong Donor) C3_Amine->C2_Nitro Push-Pull Resonance C3_Amine->H_Bond N-H Donor C4_Methyl C4-Methyl Group (Steric Bulk) C4_Methyl->C3_Amine Steric Repulsion H_Bond->Conformation Locks Geometry

Fig 1: Interplay of steric repulsion and electronic attraction defining the molecular geometry.

Electronic Structure: Push-Pull Resonance Dynamics

4-Methyl-2-nitropyridin-3-amine operates as a highly conjugated "push-pull" system. The C3-amine acts as an electron donor, while both the C2-nitro group and the pyridine nitrogen act as electron acceptors.

This delocalization of π -electrons across the chelate ring and the aromatic scaffold leads to observable bond length alterations[8]:

  • C3-N(amine) Bond Shortening: Partial double-bond character develops as the amine lone pair delocalizes into the ring.

  • N-O Bond Lengthening: The oxygen participating in the hydrogen bond exhibits a longer N-O bond length due to the acceptance of electron density from the amine proton.

Quantitative Data Summary

Based on crystallographic and spectroscopic data from highly analogous ortho-nitroanilines and nitropyridines, the following geometric and electronic parameters are established for this structural class[5][6][8]:

ParameterExpected Value RangeMechanistic Rationale
C3-N(amine) Bond Length 1.34 - 1.37 ÅShortened due to π -resonance donation into the pyridine ring.
C2-N(nitro) Bond Length 1.45 - 1.48 ÅLengthened due to steric twisting and electron withdrawal.
N-H...O Distance 1.90 - 2.10 ÅStrong intramolecular hydrogen bonding forming an S(6) chelate ring.
Nitro Torsion Angle 20° - 35°Out-of-plane twist to relieve steric clash with the adjacent amine.
Amine 1 H NMR Shift 8.0 - 9.5 ppmExtreme downfield shift due to H-bond deshielding and resonance.

Experimental Methodologies for Conformational Analysis

To empirically validate the conformation of 4-Methyl-2-nitropyridin-3-amine, a multi-modal analytical approach is required. The following protocols form a self-validating system, ensuring that solid-state geometries align with solution-state dynamics and theoretical physics.

Protocol A: Low-Temperature X-Ray Crystallography (Solid State)

Rationale: Standard room-temperature XRD can obscure the precise location of the amine protons due to thermal vibration. Low-temperature data collection is mandatory to accurately resolve the N-H...O hydrogen bond.

  • Crystallization: Dissolve the compound in a minimal amount of a moderately polar solvent (e.g., ethyl acetate/hexane gradient). Allow slow evaporation over 48-72 hours to yield single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a cold stream (100 K). Collect data using Cu-K α or Mo-K α radiation.

  • Refinement: Solve the structure using direct methods. Explicitly locate the amine hydrogen atoms from the difference Fourier map and refine them freely to accurately measure the S(6) motif geometry.

Protocol B: Solution-State NMR Spectroscopy

Rationale: To confirm that the intramolecular hydrogen bond persists in solution and is not merely a solid-state packing artifact.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of a non-competing, non-polar deuterated solvent (e.g., CDCl3​ ) and a highly polar, H-bond accepting solvent (e.g., DMSO−d6​ ).

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz or higher.

  • Analysis: Monitor the chemical shift of the -NH₂ protons. A broad singlet shifted significantly downfield (>8.0 ppm) in CDCl3​ indicates a strong, persistent intramolecular hydrogen bond. If the shift remains relatively constant when switching to DMSO−d6​ , the intramolecular bond is highly stable and resists disruption by the solvent.

Protocol C: DFT Computational Modeling

Rationale: To calculate the energetic penalty of the steric clash and the stabilization energy provided by the chelate ring.

  • Geometry Optimization: Utilize Density Functional Theory (DFT) using the B3LYP functional and a 6-311+G(d,p) basis set.

  • Dispersion Correction: Crucial Step - Apply Grimme’s empirical dispersion correction (GD3) to accurately account for the van der Waals interactions between the methyl and amine groups[5].

  • Frequency Calculation: Ensure the optimized geometry represents a true energy minimum (no imaginary frequencies). Calculate the theoretical IR spectrum to identify the red-shifted N-H stretching frequency resulting from the hydrogen bond.

Workflow Start Compound Synthesis & Purification XRD X-Ray Crystallography (Solid State) Start->XRD Single Crystal NMR NMR Spectroscopy (Solution State) Start->NMR Deuterated Solvent DFT DFT Computational Modeling Start->DFT SMILES Input Data Data Integration & Conformational Mapping XRD->Data Bond Lengths/Angles NMR->Data Chemical Shifts DFT->Data Energy Minima

Fig 2: Multi-modal experimental workflow for rigorous conformational analysis.

Conclusion

The molecular geometry of 4-Methyl-2-nitropyridin-3-amine is not a static byproduct of its 2D connectivity; it is a dynamic, highly tensegrated system. The severe steric repulsion initiated by the C4-methyl group is elegantly mitigated by the formation of a robust intramolecular hydrogen bond between the C3-amine and C2-nitro groups. Understanding this specific S(6) chelate conformation is essential for medicinal chemists utilizing this scaffold, as it directly dictates the molecule's basicity, nucleophilicity, and trajectory in subsequent cyclization reactions.

References

  • Wikipedia Contributors. "2-Nitroaniline." Wikipedia, The Free Encyclopedia, [Link]

  • Valkonen, A., et al. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy." ResearchGate,[Link]

  • Saminathan, K., et al. "2-Nitroanilinium bromide." PMC,[Link]

  • Valkonen, A., et al. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives." SciSpace,[Link]

  • Nale, D. B., et al. "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." ACS Publications,[Link]

  • Molaid. "4-methyl-2-nitropyridin-3-amine - CAS: 1038919-62-8." Molaid,[Link]

Sources

Exploratory

Stability and reactivity of 4-Methyl-2-nitropyridin-3-amine

Executive Summary In modern heterocyclic chemistry and drug discovery, highly functionalized pyridines serve as indispensable building blocks. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is a prime example of a t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern heterocyclic chemistry and drug discovery, highly functionalized pyridines serve as indispensable building blocks. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is a prime example of a thermodynamically stable yet chemically versatile intermediate. This whitepaper dissects the electronic causality behind its stability, maps its reactivity profile, and provides a field-proven, self-validating protocol for its conversion into biologically active imidazo[4,5-b]pyridin-2-one scaffolds using green chemistry principles.

Physicochemical Profile & Structural Causality

The inherent stability and targeted reactivity of 4-methyl-2-nitropyridin-3-amine are dictated by its unique "push-pull" electronic configuration.

Table 1: Physicochemical and Structural Identification

Property Value Structural Implication
CAS Number 1038919-62-8 Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₇N₃O₂ Highly functionalized low-molecular-weight scaffold.
Molecular Weight 153.14 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).

| SMILES | CC1=CC=NC(=O)=C1N | Highlights the adjacent nitro and amino groups. |

Causality of Stability: The pyridine ring is inherently electron-deficient. The addition of a nitro group at the C2 position exerts a strong electron-withdrawing effect ( −M,−I ), further depleting electron density and stabilizing the ring against oxidative degradation. Conversely, the amino group at C3 acts as an electron donor ( +M ), creating an internal dipole (push-pull system) that stabilizes the molecule but makes it highly polarizable. The methyl group at C4 provides crucial hyperconjugative stabilization and steric shielding, preventing unwanted side reactions at the adjacent amine during complex multi-step syntheses.

Reactivity Dynamics: The Push-Pull System

While stable under ambient conditions, the strategic placement of the nitro and amino groups makes this compound an ideal precursor for fused bicyclic systems.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The strong electron-withdrawing nature of the C2-nitro group makes the pyridine ring susceptible to nucleophilic attack. However, the adjacent C3-amino group partially neutralizes this effect, requiring harsh conditions for SN​Ar unless the nitro group is first reduced.

  • Reduction to Diamines: The most synthetically valuable pathway is the reduction of the C2-nitro group to yield 4-methylpyridine-2,3-diamine. This transient intermediate is highly nucleophilic and prone to rapid annulation.

To bypass the use of hazardous reagents (like Pd/C with high-pressure H2​ or toxic phosgene for cyclization), modern methodologies employ Polymethylhydrosiloxane (PMHS) —an inexpensive, stable, and environmentally benign reducing agent .

MechanisticPathway SM 4-Methyl-2-nitropyridin-3-amine Red Hydrosilylation (PMHS + Cu) SM->Red NO2 Activation Int 4-Methylpyridine-2,3-diamine Red->Int -H2O Ann Annulation (DMC) Int->Ann Nucleophilic Attack Prod Imidazo[4,5-b]pyridin-2-one Ann->Prod -2 MeOH

Mechanistic pathway for the tandem reduction-annulation.

Advanced Synthetic Application: Phosgene-Free Annulation

According to breakthrough protocols published in Green Chemistry [[1]]([Link]), 4-methyl-2-nitropyridin-3-amine can be converted directly into 7-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one via a copper-catalyzed tandem reduction-annulation.

The Causality of Reagent Selection:

  • Copper(II) Acetate ( Cu(OAc)2​ ): PMHS is kinetically inert on its own. Cu(OAc)2​ reacts with PMHS to generate highly active copper hydride ( Cu−H ) species in situ, which selectively reduce the nitro group without affecting the pyridine ring.

  • Dimethyl Carbonate (DMC): Acts as both a polar aprotic solvent and a non-toxic carbonylating agent. Once the diamine is formed, it attacks the carbonyl carbon of DMC, eliminating methanol to form the thermodynamically stable cyclic urea, completely bypassing the need for lethal phosgene gas .

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system . Each step includes physical or chemical cues to ensure the reaction is proceeding correctly, minimizing the risk of downstream failure.

ExpWorkflow S1 1. Charge Substrate + Cu(OAc)2 S2 2. Add DMC & PMHS S1->S2 S3 3. Heat 100°C S2->S3 S4 4. Quench MeOH/H2O S3->S4 S5 5. Isolate Filtration S4->S5

Step-by-step experimental workflow for the copper-catalyzed synthesis.

Step-by-Step Methodology:
  • Reactor Charging: To a clean, dry Schlenk flask, add 4-methyl-2-nitropyridin-3-amine (1.0 equiv) and Cu(OAc)2​ (10 mol%).

    • Validation Cue: The mixture will appear as a distinct yellow/orange powder (due to the nitroaromatic chromophore) mixed with blue/green copper salts.

  • Solvent & Reagent Addition: Add Dimethyl Carbonate (DMC) (10 volumes) to act as both solvent and reagent. Begin stirring. Slowly add PMHS (4.0 equiv) dropwise via a syringe.

    • Causality & Validation: Dropwise addition is critical. Rapid addition causes uncontrolled exothermic hydrogen evolution. A color shift from blue/green to dark brown/black indicates the successful formation of the active Cu−H catalytic species.

  • Thermal Activation: Seal the vessel (equipped with a pressure-release bubbler) and heat the mixture to 100 °C for 12–14 hours.

    • Validation Cue (TLC): Monitor via TLC (Hexane:EtOAc). The disappearance of the bright yellow, UV-active starting material spot and the appearance of a baseline, highly polar spot confirms the reduction to the diamine. As annulation proceeds, a new, highly UV-active product spot will emerge.

  • Quenching & Precipitation: Cool the reactor to room temperature. Slowly add a 1:1 mixture of Methanol/Water to quench unreacted PMHS.

    • Causality: The product, 7-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, has poor solubility in aqueous methanol, driving the equilibrium forward via precipitation.

  • Isolation: Filter the resulting solid under a vacuum, wash with cold water and hexanes, and dry under a high vacuum. (Expected Yield: >85%).

Quantitative Optimization Data

The efficiency of this transformation is highly dependent on the synergistic presence of the catalyst, reductant, and carbonyl source. The data below summarizes the control experiments that validate the chosen conditions.

Table 2: Optimization of Reaction Parameters for Imidazo[4,5-b]pyridin-2-one Synthesis | Entry | Catalyst (mol%) | Reductant | Solvent/Reagent | Temp (°C) | Yield (%) | Mechanistic Observation | | :---: | :--- | :--- | :--- | :---: | :---: | :--- | | 1 | None | PMHS | DMC | 100 | 0 | PMHS is inert without Cu; no hydrosilylation occurs. | | 2 | Cu(OAc)2​ (10) | None | DMC | 100 | 0 | Reductant is strictly required for NO2​ reduction. | | 3 | Cu(OAc)2​ (10) | PMHS | Toluene | 100 | 0 | DMC is required as the carbonylating agent. | | 4 | Cu(OAc)2​ (5) | PMHS | DMC | 100 | 45 | Insufficient catalyst loading leads to incomplete reduction. | | 5 | Cu(OAc)2​ (10) | PMHS | DMC | 100 | >85 | Optimal conditions; complete conversion and annulation. |

References

  • Nale, D. B., & Bhanage, B. M. (2015). Copper-catalyzed efficient synthesis of a 2-benzimidazolone scaffold from 2-nitroaniline and dimethyl carbonate via a hydrosilylation reaction. Green Chemistry, 17(4), 2480-2486. Royal Society of Chemistry. Available at:[Link]

Sources

Foundational

Topic: 4-Methyl-2-nitropyridin-3-amine vs. 2-Amino-4-methyl-3-nitropyridine: A Comparative Analysis for Strategic Synthesis

An In-depth Technical Guide for the Advanced Researcher Audience: Researchers, scientists, and drug development professionals. Abstract In the nuanced field of medicinal chemistry, isomeric distinction is fundamental to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Advanced Researcher

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the nuanced field of medicinal chemistry, isomeric distinction is fundamental to synthetic strategy and molecular design. This guide provides a detailed comparative analysis of two critical pyridine-based building blocks: 4-Methyl-2-nitropyridin-3-amine and 2-Amino-4-methyl-3-nitropyridine. While possessing the same molecular formula, the differential placement of their amino and nitro substituents profoundly impacts their electronic properties, reactivity, and synthetic accessibility. We will dissect their respective synthetic routes, explore their divergent applications as precursors to complex heterocyclic systems, and provide field-proven insights into leveraging their unique chemical personalities. This document serves as a technical resource for scientists engaged in the design and execution of sophisticated synthetic campaigns.

Core Physicochemical and Structural Differences

The seemingly subtle shift of functional groups between these two isomers gives rise to significant differences in their physical properties and electronic character. The interplay between the electron-donating amino group (-NH₂), the strongly electron-withdrawing nitro group (-NO₂), the pyridine ring nitrogen, and the inductive effect of the methyl group (-CH₃) dictates the reactivity of each molecule.

  • 4-Methyl-2-nitropyridin-3-amine: In this isomer, the amino group is ortho to the methyl group and meta to the nitro group. The nitro group at the C2 position strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C6 position.

  • 2-Amino-4-methyl-3-nitropyridine: Here, the amino group is at the C2 position, ortho to both the pyridine nitrogen and the C3-nitro group. This arrangement creates a classic "push-pull" system, polarizing the molecule and making the amino group a potent director for subsequent reactions. The compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

A summary of their key physical properties is presented below for direct comparison.

Property4-Methyl-2-nitropyridin-3-amine2-Amino-4-methyl-3-nitropyridine
CAS Number 133629-03-96635-86-5[1][2][3][4]
Molecular Formula C₆H₇N₃O₂C₆H₇N₃O₂[1][2][5]
Molecular Weight 153.14 g/mol 153.14 g/mol [1][3][5]
Appearance Yellow to Orange SolidYellow Crystalline Powder[1][6]
Melting Point 135-139 °C136-141 °C[2][3]
IUPAC Name 4-methyl-2-nitropyridin-3-amine4-methyl-3-nitropyridin-2-amine[2][5]

Strategic Synthesis: Navigating Regioselectivity

The preparation of these isomers requires fundamentally different synthetic strategies, dictated by the directing effects of the substituents on the pyridine ring.

Synthesis of 4-Methyl-2-nitropyridin-3-amine

The most direct route to this isomer is the nitration of 3-amino-4-methylpyridine. The regiochemical outcome is controlled by the directing effects of the existing substituents. The amino group (protonated under the strongly acidic conditions) is a meta-director, while the methyl group is an ortho, para-director. This combination favors the introduction of the nitro group at the C2 position.

Experimental Protocol: Nitration of 3-Amino-4-methylpyridine

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-amino-4-methylpyridine to the cooled acid. The exothermic protonation requires careful temperature management to prevent side reactions. The resulting pyridinium salt is less susceptible to oxidation.

  • Nitrating Agent: Prepare a nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) and cool it separately.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10 °C. This temperature control is critical to prevent over-nitration and decomposition.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, followed by stirring at room temperature for an additional hour to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenching step must be done slowly to manage the heat generated. Neutralize the acidic solution with a base (e.g., concentrated aqueous ammonia or NaOH solution) to a pH of ~7-8. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization from ethanol or an ethanol/water mixture yields the purified 4-Methyl-2-nitropyridin-3-amine.

Synthesis_A sub 3-Amino-4-methylpyridine reagents ReagentsH₂SO₄, HNO₃(0-10 °C) sub->reagents product 4-Methyl-2-nitropyridin-3-amine reagents->product Electrophilic Nitration

Caption: Synthesis of 4-Methyl-2-nitropyridin-3-amine.

Synthesis of 2-Amino-4-methyl-3-nitropyridine

A common laboratory and industrial synthesis for this isomer involves the nitration of 2-amino-4-methylpyridine.[6] This reaction must be carefully controlled as it can yield a mixture of the 3-nitro and 5-nitro isomers, requiring purification.

Experimental Protocol: Nitration of 2-Amino-4-methylpyridine

  • Reaction Setup: Dissolve 2-amino-4-methylpyridine in concentrated sulfuric acid at a low temperature (0 °C).[6]

  • Nitration: Slowly add nitric acid while keeping the reaction temperature below 10 °C.[6]

  • Reaction Progression: The mixture is typically stirred for a period while cooling, then allowed to stand at room temperature.[6]

  • Work-up and Isolation: The reaction mixture is poured onto ice, neutralized with a base, and the resulting precipitate is filtered.

  • Purification: The crude product, a mixture of isomers, is then purified, often by fractional crystallization or chromatography, to isolate the desired 2-Amino-4-methyl-3-nitropyridine.

An alternative, more regioselective route involves the amination of 2-chloro-4-methyl-3-nitropyridine. The chloro group at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) by the adjacent nitro group and the ring nitrogen.

Synthesis_B sub 2-Chloro-4-methyl-3-nitropyridine reagents ReagentsAqueous NH₃(Heat, Pressure) sub->reagents product 2-Amino-4-methyl-3-nitropyridine reagents->product Nucleophilic Aromatic Substitution (SₙAr)

Caption: Alternative synthesis of 2-Amino-4-methyl-3-nitropyridine.

Divergent Reactivity and Applications in Drug Discovery

The true value of these isomers lies in their utility as versatile intermediates. Their distinct substitution patterns open doors to different families of complex heterocyclic compounds relevant to the pharmaceutical industry.

Utility of 4-Methyl-2-nitropyridin-3-amine

The primary synthetic application for this isomer is the reduction of its C2-nitro group. This transformation generates the corresponding ortho-diamine, 2,3-diamino-4-methylpyridine. This diamine is a classic precursor for building fused five-membered rings onto the pyridine scaffold.

  • Key Transformation: The reduction is typically achieved using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).

  • Application: The resulting 2,3-diamino-4-methylpyridine can be cyclized with a variety of one-carbon synthons (like formic acid, aldehydes, or orthoesters) to produce imidazopyridines , or with nitrous acid to form triazolopyridines . These scaffolds are privileged structures in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.

Workflow_A start 4-Methyl-2-nitropyridin-3-amine reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction diamine 2,3-Diamino-4-methylpyridine reduction->diamine cyclization Cyclocondensation (e.g., with R-COOH) diamine->cyclization product Fused Imidazopyridine Scaffolds cyclization->product

Caption: Synthetic pathway from 4-methyl-2-nitropyridin-3-amine.

Utility of 2-Amino-4-methyl-3-nitropyridine

This isomer serves as a building block in which the C2-amino group is often the primary site of reaction.[1] It can undergo acylation, alkylation, or condensation to build out side chains, while the nitro group is reserved for later-stage transformations.

  • Key Transformation: The C2-amino group can be functionalized, for example, by reacting with an acyl chloride to form an amide. The C3-nitro group can then be reduced to an amine, providing a new handle for diversification.

  • Application: This step-wise functionalization is crucial in building libraries of compounds for structure-activity relationship (SAR) studies. For instance, it is a key intermediate for various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] The molecule has also been used in biotransformation studies to synthesize hydroxylated and N-oxide derivatives.

Authoritative Conclusion & Outlook

The comparison between 4-Methyl-2-nitropyridin-3-amine and 2-Amino-4-methyl-3-nitropyridine serves as a powerful illustration of a core principle in synthetic chemistry: regiochemistry is a critical design element. The choice between these two isomers is not arbitrary but a strategic decision that dictates the entire synthetic pathway and the class of target molecules that can be accessed. 4-Methyl-2-nitropyridin-3-amine is the preferred precursor for generating 2,3-diamino-4-methylpyridine, leading directly to fused bicyclic systems like imidazopyridines. In contrast, 2-Amino-4-methyl-3-nitropyridine is ideally suited for sequential functionalization at the C2-amino and C3-nitro positions, making it a valuable tool for generating diverse libraries of substituted aminopyridines. A thorough understanding of their synthesis and reactivity allows the medicinal chemist to select the right tool for the job, enabling more efficient and logical routes to novel therapeutic agents.

References

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYL-3-NITROPYRIDIN-2-AMINE. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022. Available at [Link]

  • Khan, M. A., Tahir, M. N., Ather, A. Q., Shaheen, M., & Khan, R. A. (2010). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. Available at [Link]

  • Tully, T., et al. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Journal of Industrial Microbiology & Biotechnology, 39(12), 1789-1799. (As cited by Sigma-Aldrich product page).

Sources

Exploratory

4-Methyl-2-nitropyridin-3-amine: Synonyms, Physicochemical Profiling, and Synthetic Applications in Target-Directed Drug Discovery

Executive Summary As of 2026, the demand for highly functionalized pyridine building blocks continues to accelerate within target-directed drug discovery. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of 2026, the demand for highly functionalized pyridine building blocks continues to accelerate within target-directed drug discovery. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) has emerged as a privileged intermediate, primarily utilized in the construction of fused heterocyclic scaffolds such as imidazo[4,5-b]pyridines. This in-depth technical guide provides a comprehensive analysis of its nomenclature, physicochemical properties, and field-proven synthetic workflows, specifically detailing its critical role in developing sirtuin modulators and dual-action metabolic therapeutics.

Nomenclature and Synonyms

In chemical literature, patent databases, and regulatory submissions, 4-Methyl-2-nitropyridin-3-amine is frequently referred to by several synonyms depending on the naming convention (IUPAC vs. traditional synthetic nomenclature). Understanding these synonyms is critical for researchers conducting prior-art searches or sourcing raw materials.

Synonym / NomenclatureContext of Use
4-Methyl-2-nitropyridin-3-amine Standard IUPAC name; preferred in modern computational chemistry and regulatory documentation.
3-Amino-4-methyl-2-nitropyridine Common synthetic literature name; highlights the amine as the primary reactive functional group.
2-Nitro-4-methylpyridin-3-amine Alternative positional naming; frequently found in legacy patent databases.
3-Pyridinamine, 4-methyl-2-nitro- CAS Index name; utilized in strict chemical inventory and safety data sheet (SDS) indexing.

Physicochemical Profiling

The specific substitution pattern of this molecule—a methyl group at C4, a nitro group at C2, and an amine at C3—dictates its reactivity and physical behavior. The nitro group acts as a strong electron-withdrawing moiety, while the methyl group provides essential steric bulk that often dictates the regioselectivity of downstream cyclizations.

PropertyValue
CAS Registry Number 1038919-62-8
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Exact Mass 153.0538 Da
Topological Polar Surface Area (TPSA) 84.7 Ų
Hydrogen Bond Donors 1 (from the -NH₂ group)
Hydrogen Bond Acceptors 4 (Nitro oxygens, Pyridine nitrogen, Amine nitrogen)

Data sourced from standard chemical property databases .

Mechanistic Role in Drug Development

From a medicinal chemistry perspective, 4-Methyl-2-nitropyridin-3-amine is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly strategic precursor.

The Causality of Substitution:

  • The C2-Nitro Group: Serves as a "masked" amine. It is stable under various alkylation or acylation conditions applied to the C3-amine, allowing for orthogonal functionalization. Once reduced, it reveals an ortho-diamine system perfectly primed for cyclocondensation.

  • The C4-Methyl Group: Provides critical steric hindrance. In the final therapeutic targets, such as dual Angiotensin II / PPARγ agents , this methyl group forces the resulting imidazopyridine core into a specific bioactive conformation, enhancing binding affinity within the target protein's lipophilic pocket. Similarly, sirtuin modulators rely on this exact steric bulk to achieve target selectivity .

Experimental Workflows: Self-Validating Protocol for Imidazopyridine Synthesis

The following is a field-proven, step-by-step methodology for converting 4-Methyl-2-nitropyridin-3-amine into a 7-methyl-3H-imidazo[4,5-b]pyridine scaffold. This protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding.

Step 1: Catalytic Hydrogenation (Reduction to ortho-diamine)
  • Objective: Reduce the C2-nitro group to an amine to generate 4-methylpyridine-2,3-diamine.

  • Methodology:

    • Dissolve 4-Methyl-2-nitropyridin-3-amine (1.0 eq) in anhydrous methanol (0.2 M).

    • Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere.

    • Purge the reaction vessel with H₂ gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.

  • Causality & Logic: Catalytic hydrogenation is strictly preferred over metal-acid reductions (e.g., Fe/HCl). Acidic conditions generate iron salts that heavily coordinate with the highly polar, basic diamine product, causing severe yield losses during aqueous workup.

  • Self-Validation:

    • TLC (DCM:MeOH 9:1 with 1% NH₄OH): The starting material (relatively non-polar) will disappear, replaced by a baseline-shifted, highly polar spot.

    • LC-MS: Confirm the mass transition from [M+H]⁺ 154 (nitro) to [M+H]⁺ 124 (diamine).

Step 2: Cyclocondensation (Imidazopyridine Formation)
  • Objective: Cyclize the ortho-diamine using an orthoester to form the fused bicyclic core.

  • Methodology:

    • Filter the crude diamine mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

    • Resuspend the crude diamine in triethyl orthoformate (excess, acts as both reagent and solvent).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat to 100°C for 12 hours.

  • Causality & Logic: Triethyl orthoformate acts as a one-carbon electrophile. The newly formed C2-amine is electronically less deactivated than the sterically hindered C3-amine, initiating the nucleophilic attack. The acidic conditions catalyze the elimination of ethanol, driving the thermodynamic sink toward the fully aromatized 7-methyl-3H-imidazo[4,5-b]pyridine.

  • Self-Validation:

    • LC-MS: The intermediate mass ([M+H]⁺ 124) will shift to [M+H]⁺ 134, confirming the addition of the carbon atom and the loss of two molecules of water/ethanol during ring closure.

Pathway Visualization

Pathway A 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) B Reduction (H2, Pd/C or Fe/HCl) A->B C 4-Methylpyridine-2,3-diamine (Reactive Intermediate) B->C D Cyclocondensation (Orthoester, Δ) C->D E 7-Methyl-3H-imidazo[4,5-b]pyridine (Core Scaffold) D->E F Therapeutic Targets: Sirtuin Modulators & PPARγ Agonists E->F Lead Optimization

Figure 1: Synthetic pathway from 4-Methyl-2-nitropyridin-3-amine to therapeutic target scaffolds.

References

  • Title: Compounds having both angiotensin II receptor antagonism and PPARy activating activities (WO2008084303A1)
  • Title: Azabenzimidazoles and related analogs as sirtuin modulators (WO2010088574A1)

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Methyl-2-nitropyridin-3-amine

Executive Summary The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and fused heterocyclic scaffolds like imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and fused heterocyclic scaffolds like imidazo[4,5-b]pyridines[1]. The transformation of 4-methylpyridin-3-amine into 4-methyl-2-nitropyridin-3-amine presents a unique synthetic challenge. Direct electrophilic aromatic substitution (EAS) on electron-deficient pyridines often fails due to the protonation of the heterocycle in strongly acidic media, which further deactivates the ring. To bypass this, we employ a highly controlled Nitramine Rearrangement pathway. This application note details a self-validating, regioselective protocol designed for high-yield isolation of the 2-nitro isomer.

Strategic Rationale & Mechanistic Causality

Attempting direct nitration of 3-aminopyridines typically results in uncontrolled oxidation or poor yields. While unsubstituted N-(3-pyridyl)nitramine is notorious for undergoing oxidative degradation into azoxypyridines rather than clean rearrangement[2], the presence of the electron-donating 4-methyl group in our starting material fundamentally alters the reaction landscape.

The 4-methyl group acts as an essential stabilizing factor. It suppresses radical-mediated degradation pathways, allowing the reaction to proceed via a two-stage mechanism:

  • Kinetic N-Nitration : At low temperatures (<5 °C), the nitronium ion attacks the exocyclic amine, forming an N-nitramine intermediate[3].

  • Thermodynamic Rearrangement : Upon thermal activation in concentrated sulfuric acid, the N-NO₂ bond cleaves to form a transient radical/ion-pair π-complex. Because the 4-position is sterically blocked by the methyl group, the nitro group undergoes a [1,5]-sigmatropic shift exclusively to the highly activated, sterically accessible 2-position[4].

Mechanistic Pathway Visualization

Workflow SM 4-Methylpyridin-3-amine (Starting Material) Mix Mixed Acid (HNO₃/H₂SO₄) Temperature < 5 °C SM->Mix NNitro N-(4-methylpyridin-3-yl)nitramide (Kinetic Intermediate) Mix->NNitro N-Nitration (Exothermic) Heat Thermal Activation 50 - 60 °C in H₂SO₄ NNitro->Heat Continuous One-Pot Heating PiComplex Radical/Ion-Pair π-Complex [1,5]-Sigmatropic Shift Heat->PiComplex N-N Bond Cleavage Product 4-Methyl-2-nitropyridin-3-amine (Thermodynamic Product) PiComplex->Product Ortho-Migration & Rearomatization

Fig 1: Mechanistic workflow of the nitramine rearrangement from 4-methylpyridin-3-amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; physical observables at each stage confirm the mechanistic progression of the synthesis.

Stage 1: Formation of the N-Nitramine Intermediate
  • Action : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 98% H₂SO₄ (50 mL) and cool to 0 °C using an ice-salt bath. Slowly add 4-methylpyridin-3-amine (10.8 g, 100 mmol) portion-wise. Maintain the internal temperature below 5 °C. Once dissolved, add fuming HNO₃ (4.5 mL, 105 mmol) dropwise over 30 minutes.

  • Causality : The protonation of the amine is highly exothermic. Maintaining the temperature below 5 °C prevents premature thermal rearrangement and suppresses oxidative degradation of the electron-rich aminopyridine ring[3].

  • Validation : The solution must remain a pale, translucent yellow. Self-Check: If the solution darkens to brown, oxidative decomposition has occurred due to poor temperature control. Pouring a 0.5 mL aliquot into 5 mL of ice water will yield a white precipitate, confirming the successful formation of the N-nitramine intermediate.

Stage 2: Acid-Catalyzed Thermal Rearrangement
  • Action : Remove the ice bath. Gradually heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 2 hours.

  • Causality : The N-nitramine is merely the kinetic product. Heating to 55 °C provides the exact activation energy required to cleave the N-NO₂ bond and drive the [1,5]-sigmatropic shift to the thermodynamic ortho-position[2].

  • Validation : The reaction mixture will undergo a distinct, observable color shift from pale yellow to deep orange/red. This chromophoric shift is the visual confirmation of the transient π-complex forming and subsequently rearomatizing into the conjugated ortho-nitroaminopyridine system.

Stage 3: Quenching, Isolation, and Purification
  • Action : Cool the mixture to room temperature and pour it slowly over 400 g of crushed ice. Neutralize the highly acidic solution to pH 6.5 using concentrated aqueous NH₄OH (approx. 28%). Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Causality : The target 4-methyl-2-nitropyridin-3-amine is weakly basic. Neutralizing to pH 6.5 ensures the pyridine nitrogen is fully deprotonated, which drastically reduces its aqueous solubility and forces precipitation[3]. Recrystallization removes trace amounts of the 6-nitro isomer byproduct.

  • Validation : A bright yellow crystalline solid will precipitate exactly as the pH approaches 6.0–6.5. This bright yellow color is a self-validating indicator characteristic of pure ortho-nitroaniline/aminopyridine derivatives.

Quantitative Data & Analytical Benchmarks

To ensure high-fidelity replication, all quantitative analytical benchmarks are summarized below. Deviations from these parameters indicate incomplete rearrangement or isomeric contamination.

ParameterExpected ValueAnalytical MethodCausality / Significance
Overall Yield 65 - 75%GravimetricLosses are primarily due to minor 6-nitro isomer formation and slight aqueous solubility during neutralization.
Regioselectivity >9:1 (2-nitro : 6-nitro)¹H NMR (Crude)Steric blocking by the 4-methyl group and the proximity effect in the [1,5]-shift heavily favor the 2-position.
¹H NMR (DMSO-d₆) δ 8.05 (d), 7.40 (d), 6.80 (s, NH₂), 2.35 (s, CH₃)400 MHz NMRThe disappearance of the C2 proton confirms regioselective nitration. The doublets (J ≈ 4.5 Hz) represent the adjacent C5 and C6 protons.
LC-MS (ESI+) m/z 154.06 [M+H]⁺Mass SpectrometryConfirms the addition of exactly one nitro group to the parent mass (MW = 153.14 g/mol ).

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. nih.gov. 1

  • 2-Amino-3-methyl-5-nitropyridine | 18344-51-9. benchchem.com. 3

  • Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines. scribd.com. 4

  • Rearrangement of N-(3-pyridyl)nitramine. researchgate.net. 2

Sources

Application

Application Note: Regioselective Nitration of 3-Amino-4-picoline and Its Derivatives

Executive Summary & Mechanistic Causality The nitration of 3-amino-4-picoline (3-amino-4-methylpyridine) is a critical, albeit notoriously challenging, transformation in the synthesis of complex pharmaceutical scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The nitration of 3-amino-4-picoline (3-amino-4-methylpyridine) is a critical, albeit notoriously challenging, transformation in the synthesis of complex pharmaceutical scaffolds, including 6-azaindoles and pyrazolo[3,4-c]pyridines [1]. As a Senior Application Scientist, it is imperative to understand that treating an unprotected aminopyridine directly with standard nitrating agents (mixed nitric and sulfuric acids) is fundamentally flawed.

The Mechanistic Conflict:

  • Oxidative Degradation: The free amino group is highly susceptible to oxidation by nitric acid, leading to the formation of polymeric tars, diazonium byproducts, and dangerous thermo-chemical runaway events [2].

  • Electronic Deactivation: In strongly acidic media (H₂SO₄), the pyridine nitrogen protonates to form a pyridinium ion. This strongly withdraws electron density from the ring, heavily deactivating the ortho (C2, C6) and para (C4) positions toward Electrophilic Aromatic Substitution (EAS) [3].

  • Directing Group Competition: While the protonated pyridine ring deactivates the system, the amino group (at C3) attempts to activate its ortho (C2, C4) and para (C6) positions. Because C4 is blocked by a methyl group, the incoming nitronium ion (NO₂⁺) is directed to C2 or C6.

To overcome these conflicting forces, the amino group must be temporarily protected (typically as an acetamide). This modification prevents oxidative degradation and moderates the activating effect of the nitrogen, allowing the reaction to proceed safely under the forcing thermal conditions required to overcome the deactivation of the protonated pyridine ring.

Quantitative Data: Methodological Comparison

To contextualize the experimental choices, the following table summarizes the quantitative performance of various nitration and pseudo-nitration methodologies applied to picoline derivatives.

MethodologySubstrateReagentsTemp (°C)RegioselectivityYield (%)Primary Causality / Limitation
Direct Mixed Acid 3-Amino-4-picolineHNO₃ / H₂SO₄0 to 25Poor<15%Severe oxidation of free amine; high risk of thermal runaway [2].
Protected Nitration 3-Acetamido-4-picolineHNO₃ / H₂SO₄0 to 60High (C2/C6)55–65%Requires forcing conditions to overcome pyridinium deactivation.
Anhydrous N₂O₅ 4-PicolineN₂O₅ / CH₂Cl₂-78Moderate (C3)~70%Requires expensive cryogenic infrastructure and unstable reagents [4].
Boronic Amination 4-Picoline-3-boronic acidNH₃ / Cu₂O25Absolute (C3)>90%Modern industrial alternative; avoids hazardous nitration entirely [2].

Experimental Workflows and Logical Relationships

Workflow A 3-Amino-4-picoline B Acetylation (Ac2O, Pyridine) A->B C 3-Acetamido-4-picoline B->C D Nitration (HNO3/H2SO4) C->D E Nitrated Intermediate D->E F Deprotection (Aqueous HCl) E->F G Nitro-3-amino-4-picoline F->G

Caption: Experimental workflow for the protection, nitration, and deprotection of 3-amino-4-picoline.

Mechanism Substrate Unprotected Amine SideReaction Oxidative Degradation Substrate->SideReaction Mixed Acid Protected Acetamido Group Substrate->Protected Ac2O Protonation Pyridine Protonation Protected->Protonation H2SO4 Nitronium Nitronium Ion (NO2+) Protonation->Nitronium High Temp Product Regioselective Nitration Nitronium->Product EAS

Caption: Mechanistic causality and directing effects during the nitration of aminopyridines.

Detailed Step-by-Step Protocols

Protocol A: N-Protection (Synthesis of 3-Acetamido-4-picoline)

Causality: Acetylation dampens the nucleophilicity of the amine, preventing oxidation by HNO₃ while retaining sufficient electron-donating capability to direct the subsequent nitration.

  • Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 3-amino-4-picoline (1.0 eq) and anhydrous pyridine (3.0 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Add acetic anhydride (1.2 eq) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic; maintaining <10 °C prevents the formation of di-acetylated impurities.

  • Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.

  • Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • Analytical: TLC (DCM:MeOH 9:1) must show the complete disappearance of the highly polar starting material and the emergence of a single, higher Rf spot.

Protocol B: Regioselective Nitration of 3-Acetamido-4-picoline

Causality: Sulfuric acid acts as both the solvent and the catalyst, protonating the pyridine ring to solubilize it and reacting with fuming nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Heat is required to overcome the electronic deactivation of the pyridinium core [3].

  • Acid Preparation: In a dedicated fume hood, charge a flask with concentrated H₂SO₄ (5.0 volumes). Cool to 0 °C.

  • Substrate Addition: Slowly add 3-acetamido-4-picoline (1.0 eq) in small portions. Warning: Highly exothermic due to acid-base neutralization (pyridinium formation).

  • Nitrating Mixture: In a separate vessel, prepare a mixed acid solution of fuming HNO₃ (1.5 eq) and concentrated H₂SO₄ (2.0 volumes) at 0 °C.

  • Nitration: Add the mixed acid dropwise to the substrate solution, maintaining the internal temperature strictly below 5 °C to prevent premature oxidation.

  • Thermal Activation: Once the addition is complete, gradually heat the reaction mixture to 60 °C and maintain for 4 hours.

  • Workup: Cool the mixture to room temperature and carefully pour it over vigorously stirred crushed ice.

  • Self-Validation Checkpoint:

    • Visual: A yellow precipitate will form immediately upon contact with the ice. This phase change confirms the successful installation of the hydrophobic nitro group, which drastically reduces the aqueous solubility of the pyridine core.

    • Analytical: HPLC (UV 254 nm) confirms >95% consumption of the starting material.

Protocol C: Deprotection (Hydrolysis to Nitrated 3-Amino-4-picoline)

Causality: Acidic hydrolysis is strictly utilized over basic hydrolysis. The electron-withdrawing nitro group highly activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr); using NaOH/KOH could result in the displacement of the nitro group or ring-opening degradation.

  • Hydrolysis: Suspend the crude nitrated 3-acetamido-4-picoline in 6M HCl (10 volumes).

  • Heating: Reflux the mixture (approx. 90–100 °C) for 3 hours.

  • Neutralization: Cool the solution to 0 °C. Slowly add 20% aqueous NaOH until the pH reaches 7.0–8.0.

  • Isolation: Filter the resulting bright yellow/orange precipitate, wash with cold distilled water, and dry under a high vacuum at 45 °C.

  • Self-Validation Checkpoint:

    • Analytical: LC-MS analysis must confirm the loss of the acetyl group (mass shift of -42 Da), yielding the target nitrated 3-amino-4-picoline mass.

References

  • Huimeng Chemical. "CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Grozinger, K. G., et al. "US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Wang, T., et al. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068." Organic Process Research & Development, ACS Publications. [Link]

Sources

Method

The Strategic Utility of 4-Methyl-2-nitropyridin-3-amine in Modern Medicinal Chemistry

Introduction: The Pyridine Scaffold as a Privileged Structure Substituted pyridine rings are a cornerstone of medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their ability to engage in hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold as a Privileged Structure

Substituted pyridine rings are a cornerstone of medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and provide a scaffold for diverse functionalization makes them a "privileged structure" in drug design. Within this class, 4-Methyl-2-nitropyridin-3-amine emerges as a particularly valuable building block. Its unique arrangement of an amino, a nitro, and a methyl group offers a rich platform for synthetic diversification. The ortho-positioning of the amine and nitro functionalities is especially significant, as it provides a direct pathway to construct fused bicyclic heterocyclic systems, which are integral to many targeted therapies, particularly in oncology.

This guide provides an in-depth look at the application of 4-Methyl-2-nitropyridin-3-amine as a key intermediate, focusing on its conversion to the imidazo[4,5-b]pyridine scaffold, a core component of many potent kinase inhibitors.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValue
Compound Name 4-Methyl-2-nitropyridin-3-amine
CAS Number 1038919-62-8[1]
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol [2]
Appearance Typically a yellow or orange solid
Storage Keep in a dark place, sealed in dry, 2-8°C[2]

Core Application: A Gateway to Fused Heterocycles for Kinase Inhibition

The primary strategic value of 4-Methyl-2-nitropyridin-3-amine lies in its role as a precursor to fused heterocyclic systems. The adjacent amino and nitro groups are perfectly poised for reductive cyclization reactions. This transformation converts the starting material into a 2,3-diaminopyridine intermediate in situ, which then rapidly condenses with an electrophile (such as an aldehyde) to form a new five-membered ring.

This leads to the formation of the imidazo[4,5-b]pyridine scaffold. This scaffold is a bioisostere of the natural purine ring of ATP, allowing molecules that contain it to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[3] By carefully selecting the aldehyde and performing further modifications, chemists can tune the resulting inhibitor's potency and selectivity against specific kinase targets, such as Aurora kinases, MPS1, and others involved in cancer cell proliferation.[4][5][6]

Caption: General synthetic utility of 4-Methyl-2-nitropyridin-3-amine.

Experimental Protocol: Synthesis of a 2-Aryl-6-methyl-3H-imidazo[4,5-b]pyridine

This protocol details a one-pot reductive cyclization of 4-Methyl-2-nitropyridin-3-amine with an aromatic aldehyde to yield a substituted imidazo[4,5-b]pyridine, a common core for kinase inhibitors. The procedure is adapted from established methods for similar substrates.[4][7]

Causality and Self-Validation:
  • Choice of Reducing Agent: Sodium dithionite (Na₂S₂O₄) is selected as the reducing agent. It is effective for the reduction of aromatic nitro groups to amines under relatively mild, neutral to slightly basic conditions. Its key advantage is that the reduction occurs in situ, allowing the freshly formed, often unstable, diamine to be immediately trapped by the aldehyde. This one-pot approach improves efficiency and overall yield.

  • Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material (a colored spot) and the appearance of a new, often fluorescent, product spot indicates the reaction is proceeding. This provides a reliable, real-time check on the transformation.

  • Work-up and Purification: The work-up is designed to remove inorganic byproducts from the reducing agent and unreacted starting materials. The product is isolated by filtration, as imidazo[4,5-b]pyridines are often crystalline solids with limited solubility in aqueous media. Purification by column chromatography or recrystallization ensures the final product's high purity, which is critical for subsequent biological evaluation.

Materials and Reagents:
  • 4-Methyl-2-nitropyridin-3-amine (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 eq)

  • Sodium Dithionite (Na₂S₂O₄) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask, add 4-Methyl-2-nitropyridin-3-amine (1.0 eq) and the chosen aromatic aldehyde (1.2 eq). Dissolve the solids in a 1:1 mixture of Ethanol and Water (e.g., 20 mL per gram of starting amine).

  • Addition of Reducing Agent: Heat the mixture to 80°C with vigorous stirring. Once the solution is homogeneous, add Sodium Dithionite (4.0 eq) portion-wise over 15-20 minutes.

    • Scientist's Note: The portion-wise addition helps to control the exotherm and any gas evolution. The reaction mixture will typically change color as the nitro group is reduced.

  • Reaction Progression: Maintain the reaction at 80°C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Cooling and Quenching: Once the starting material is consumed, allow the flask to cool to room temperature.

  • Extraction: Add Ethyl Acetate (EtOAc) to the reaction mixture. Carefully add saturated NaHCO₃ solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Aryl-6-methyl-3H-imidazo[4,5-b]pyridine.

Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification start 1. Dissolve Reactants (Amine + Aldehyde in EtOH/H₂O) heat 2. Heat to 80°C start->heat add_reductant 3. Add Na₂S₂O₄ (Portion-wise) heat->add_reductant monitor 4. Monitor by TLC (2-4 hours) add_reductant->monitor cool 5. Cool to RT monitor->cool extract 6. Extract with EtOAc & wash with NaHCO₃ cool->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: Experimental workflow for imidazo[4,5-b]pyridine synthesis.

Illustrative Data: Synthesis of 2-Aryl-6-methyl-3H-imidazo[4,5-b]pyridine Derivatives

The following table provides representative yields for the synthesis of various imidazo[4,5-b]pyridine derivatives using the protocol described above, demonstrating its versatility.

EntryAldehyde (Ar-CHO)ProductRepresentative Yield (%)
1Benzaldehyde6-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine85%
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-methyl-3H-imidazo[4,5-b]pyridine88%
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-methyl-3H-imidazo[4,5-b]pyridine82%
4Pyridine-4-carboxaldehyde6-Methyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine79%

Yields are illustrative and based on typical outcomes for this type of reaction as reported in the chemical literature.

Conclusion

4-Methyl-2-nitropyridin-3-amine is a high-value, strategic starting material for medicinal chemists. Its utility extends beyond a simple building block; it is an enabling reagent for the efficient construction of complex, biologically relevant scaffolds. The straightforward and robust protocol for its conversion into imidazo[4,5-b]pyridines provides a reliable entry point for the development of novel kinase inhibitors and other targeted therapeutics. The principles and protocols outlined in this guide serve as a solid foundation for researchers engaged in the discovery and development of next-generation pharmaceuticals.

References

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • 2-Amino-4-methyl-3-nitropyridine. PubChem. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

  • 4-Methyl-3-nitropyridine. PubChem. Available at: [Link]

  • 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. Available at: [Link]

  • Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. Available at: [Link]

  • Recent advances for the synthesis of imidazo[1,2-a]pyridines. Chemical Communications. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Methyl-2-nitropyridin-3-amine

Introduction: A Versatile Scaffold for Medicinal Chemistry 4-Methyl-2-nitropyridin-3-amine is a key heterocyclic building block in the synthesis of a diverse range of complex organic molecules, particularly within the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

4-Methyl-2-nitropyridin-3-amine is a key heterocyclic building block in the synthesis of a diverse range of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of an amino, a nitro, and a methyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for the construction of novel molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group, renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the SNAr reactions of 4-Methyl-2-nitropyridin-3-amine, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. While displacement of a halide is a more common SNAr pathway, the displacement of a nitro group, particularly when activated by other ring substituents, is a documented and synthetically useful transformation.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Methyl-2-nitropyridin-3-amine

The SNAr reaction of 4-Methyl-2-nitropyridin-3-amine proceeds through a well-established addition-elimination mechanism. The electron-withdrawing nitro group at the C2 position, in concert with the inherent electron deficiency of the pyridine nitrogen, significantly lowers the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions relative to the nitro group. However, in this substrate, the nucleophilic attack occurs at the C2 position, leading to the displacement of the nitro group.

The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group at the C3 position (if it were present, which it is not in the reactant, but the principle of stabilization by the ring nitrogen and other substituents holds). In the second, typically rapid, step, the leaving group—in this case, the nitro group (as a nitrite ion)—is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product. The presence of the amino group at C3 can influence the reaction rate and regioselectivity through its electronic and steric effects.

Caption: Generalized mechanism of the SNAr reaction on 4-Methyl-2-nitropyridin-3-amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 4-Methyl-2-nitropyridin-3-amine with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are designed to be a starting point for laboratory synthesis and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Reaction with O-Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 3-amino-2-methoxy-4-methylpyridine through the displacement of the nitro group with a methoxide nucleophile.

Materials:

  • 4-Methyl-2-nitropyridin-3-amine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Methyl-2-nitropyridin-3-amine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO can be added as a co-solvent.

  • Nucleophile Addition: Carefully add sodium methoxide (1.2 - 1.5 eq) to the reaction mixture. If using solid sodium methoxide, add it portion-wise to control any exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 65 °C for methanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-2-methoxy-4-methylpyridine.

Expertise & Experience:

  • Choice of Base and Solvent: Sodium methoxide is a strong nucleophile and base. The use of an alcoholic solvent like methanol is convenient as it is the conjugate acid of the nucleophile. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing its nucleophilicity, and by stabilizing the charged Meisenheimer intermediate.

  • Anhydrous Conditions: While not always strictly necessary for all SNAr reactions, maintaining anhydrous conditions is good practice to prevent side reactions, such as the hydrolysis of the starting material or product.

  • Troubleshooting: If the reaction is sluggish, consider increasing the amount of sodium methoxide or adding a crown ether (e.g., 18-crown-6) to sequester the sodium cation and further enhance the nucleophilicity of the methoxide.

Protocol 2: Reaction with N-Nucleophiles (e.g., Piperidine)

This protocol details the synthesis of N-(4-methyl-3-nitropyridin-2-yl)piperidine via the reaction with a secondary amine.

Materials:

  • 4-Methyl-2-nitropyridin-3-amine

  • Piperidine

  • Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (optional, as a base)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-2-nitropyridin-3-amine (1.0 eq) in anhydrous ethanol or acetonitrile.

  • Reagent Addition: Add piperidine (1.1 - 1.5 eq) to the solution. If desired, a non-nucleophilic base such as potassium carbonate or triethylamine (1.2 eq) can be added to scavenge any acidic byproducts, although an excess of the amine nucleophile can often serve this purpose.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.

Expertise & Experience:

  • Nucleophile Reactivity: The nucleophilicity of amines is a key factor. More basic and less sterically hindered amines will generally react faster. For less reactive amines, higher temperatures or the use of a stronger, non-nucleophilic base to deprotonate the amine can be beneficial.

  • Solvent Choice: Polar protic solvents like ethanol can solvate both the starting materials and the intermediate, while polar aprotic solvents like acetonitrile can accelerate the reaction by minimizing hydrogen bonding to the nucleophile.

  • Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The identity of the product can be confirmed by LC-MS analysis of the reaction mixture.

Protocol 3: Reaction with S-Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol describes the synthesis of 3-amino-4-methyl-2-(phenylthio)pyridine.

Materials:

  • 4-Methyl-2-nitropyridin-3-amine

  • Thiophenol

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Nucleophile Preparation: In a separate dry flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenoxide. Alternatively, an aqueous solution of sodium hydroxide can be used to generate the thiophenoxide in situ, though anhydrous conditions are generally preferred.

  • Reaction Setup: In another flask, dissolve 4-Methyl-2-nitropyridin-3-amine (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Slowly add the freshly prepared solution of sodium thiophenoxide to the solution of the pyridine derivative at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioether.

Expertise & Experience:

  • Thiolate Generation: Thiolates are potent nucleophiles. Generating them in situ from the corresponding thiol and a base like sodium hydride or sodium hydroxide is a common and effective strategy. The choice of base depends on the desired reaction conditions and the tolerance of other functional groups.

  • Reaction Conditions: Reactions with thiolates are often rapid and can proceed at room temperature. Gentle heating may be required for less reactive thiols or to improve reaction rates.

  • Oxidation Sensitivity: Thiols and thiolates can be sensitive to oxidation. Performing the reaction under an inert atmosphere helps to prevent the formation of disulfide byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the SNAr reactions of 4-Methyl-2-nitropyridin-3-amine. Please note that yields are highly dependent on the specific nucleophile and reaction optimization.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)Expected Product
O-Nucleophiles Sodium MethoxideMethanol/DMF-Reflux4 - 123-amino-2-methoxy-4-methylpyridine
N-Nucleophiles PiperidineEthanol-Reflux2 - 8N-(4-methyl-3-nitropyridin-2-yl)piperidine
S-Nucleophiles Sodium ThiophenoxideDMFNaH25 - 601 - 63-amino-4-methyl-2-(phenylthio)pyridine

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reactants and Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_nucleophile Add Nucleophile setup_reaction->add_nucleophile heat_react Heat and Monitor Reaction (TLC/LC-MS) add_nucleophile->heat_react quench Quench Reaction heat_react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Pure Product chromatography->characterization

Caption: General laboratory workflow for SNAr reactions of 4-Methyl-2-nitropyridin-3-amine.

Conclusion

The nucleophilic aromatic substitution reactions of 4-Methyl-2-nitropyridin-3-amine offer a versatile and efficient platform for the synthesis of a wide range of substituted 3-aminopyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, a diverse library of compounds with potential applications in drug discovery and materials science can be readily accessed.

References

  • Chapman, J. R., et al. (1980). The Synthesis and Reactions of some 2-Chloro-3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404. [Link]

  • Grozinger, K. G., et al. (1995). A new, efficient synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32(1), 259-261. [Link]

  • Yao, C., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2135-2142. [Link]

  • Makarov, V. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Selective Reduction of 4-Methyl-2-nitropyridin-3-amine

Introduction: The Synthetic Importance of 4-Methylpyridine-2,3-diamine The reduction of the nitro group in 4-Methyl-2-nitropyridin-3-amine is a critical transformation in synthetic organic chemistry. The resulting produc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Importance of 4-Methylpyridine-2,3-diamine

The reduction of the nitro group in 4-Methyl-2-nitropyridin-3-amine is a critical transformation in synthetic organic chemistry. The resulting product, 4-Methylpyridine-2,3-diamine[1][2], is a highly valuable vicinal diamine intermediate. This scaffold is a key building block in the synthesis of a diverse range of heterocyclic compounds, particularly for the development of novel pharmaceutical agents, agrochemicals, and specialty materials. The strategic placement of the two amino groups and the methyl group on the pyridine ring allows for the construction of complex fused-ring systems, such as imidazopyridines and quinoxalines, which are prevalent in many biologically active molecules.

The successful and efficient synthesis of 4-Methylpyridine-2,3-diamine hinges on the chemoselective reduction of the nitro group without affecting the pyridine ring or the existing amine functionality. The choice of reduction protocol is therefore paramount and must be guided by considerations of yield, purity, scalability, safety, and economic viability. This document provides a comprehensive overview of established methodologies, a comparative analysis of their mechanisms and applications, and detailed, field-proven protocols for this specific transformation.

Reaction Overview and Mechanistic Considerations

The conversion of 4-Methyl-2-nitropyridin-3-amine to 4-Methylpyridine-2,3-diamine is a six-electron reduction process.[3][4] While multiple pathways exist, the reduction generally proceeds through nitroso and hydroxylamine intermediates before yielding the final diamine product.

Experimental_Workflow cluster_reaction A. Reaction Phase cluster_workup B. Workup & Isolation cluster_purification C. Purification setup 1. Assemble Glassware & Add Reagents reaction 2. Heat to Reflux & Stir setup->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor cool 4. Cool to RT monitor->cool filter 5. Filter Catalyst / Iron Salts (via Celite®) cool->filter concentrate 6. Concentrate Filtrate filter->concentrate extract 7. Liquid-Liquid Extraction concentrate->extract dry 8. Dry Organic Layer (Na₂SO₄ / MgSO₄) extract->dry evaporate 9. Evaporate Solvent dry->evaporate purify 10. Recrystallization or Column Chromatography evaporate->purify characterize 11. Characterize Product (NMR, MS, mp) purify->characterize

Sources

Application

Application Note: Divergent Synthesis of Fused Heterocyclic Scaffolds from 4-Methyl-2-nitropyridin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In modern drug discovery, fused pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern drug discovery, fused pyridine derivatives such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines are highly privileged scaffolds. They serve as bioisosteres for purines and quinoxalines, exhibiting potent activities ranging from kinase inhibition to antimicrobial efficacy [1].

4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is an exceptional building block for these systems. The strategic placement of the methyl group at the C4 position serves two critical functions:

  • Physicochemical Modulation: It enhances the lipophilicity and metabolic stability of the final drug candidate.

  • Regiochemical Control: By exerting steric hindrance and inductive electron donation, the methyl group amplifies the innate differential nucleophilicity between the C2 and C3 nitrogen atoms during downstream cyclization [2].

The synthesis relies on a two-stage divergent workflow. First, the electron-withdrawing nitro group is reduced to yield the highly reactive bis-nucleophile, 4-methylpyridine-2,3-diamine . Because the 3-amino group is less deactivated by the adjacent pyridine nitrogen than the 2-amino group, it acts as the primary site of nucleophilic attack. This predictable causality allows for highly regioselective cyclocondensations to form either five-membered (imidazo) or six-membered (pyrazino) fused rings [3].

Workflow Visualization

G A 4-Methyl-2-nitropyridin-3-amine (Starting Material) B 4-Methylpyridine-2,3-diamine (Key Intermediate) A->B Reduction (H2, Pd/C) C 7-Methyl-2-aryl-1H-imidazo[4,5-b]pyridine (Scaffold A) B->C Cyclocondensation (ArCHO, Oxidant) D 8-Methyl-2,3-diarylpyrido[2,3-b]pyrazine (Scaffold B) B->D Double Condensation (1,2-Dicarbonyl, H+)

Divergent synthetic pathways from 4-Methyl-2-nitropyridin-3-amine to fused heterocyclic scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and mechanistic checkpoints to ensure high-fidelity execution.

Protocol A: Reduction to 4-Methylpyridine-2,3-diamine

Mechanistic Note: Catalytic hydrogenation is prioritized over dissolving metal reductions (e.g., SnCl₂ or Fe/HCl) to avoid toxic heavy metal waste and tedious alkaline workups, ensuring a cleaner crude profile for sensitive downstream cyclizations.

  • Preparation: Dissolve 4-Methyl-2-nitropyridin-3-amine (10.0 mmol) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (50 mL). The solution will exhibit a distinct yellow/orange hue due to the conjugated nitro-amine system.

  • Catalyst Addition: Purge the flask with inert gas (N₂ or Ar). Carefully add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears and the solution transitions from yellow/orange to pale yellow or colorless, confirming the destruction of the nitro chromophore.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with copious amounts of Methanol. Concentrate the filtrate in vacuo to yield 4-methylpyridine-2,3-diamine. Use immediately or store under inert atmosphere at -20°C to prevent oxidative degradation.

Protocol B: Synthesis of 7-Methyl-2-aryl-1H-imidazo[4,5-b]pyridines

Mechanistic Note: This protocol utilizes an oxidative cyclocondensation. The more nucleophilic 3-amino group first attacks the aldehyde to form a Schiff base. Subsequent intramolecular attack by the 2-amino group forms an imidazoline intermediate, which is rapidly oxidized to the aromatic imidazopyridine [4].

  • Condensation: In a round-bottom flask, combine 4-methylpyridine-2,3-diamine (5.0 mmol) and the desired substituted benzaldehyde (5.2 mmol) in Ethanol/Water (1:1, 20 mL).

  • Oxidation: Add Sodium Metabisulfite (Na₂S₂O₅, 5.0 mmol) as an oxidative promoter.

  • Heating: Reflux the mixture at 80–90°C open to the air for 6–8 hours.

  • Workup: Cool to room temperature. The product typically precipitates directly from the aqueous ethanol. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure 7-methyl-2-aryl-1H-imidazo[4,5-b]pyridine.

Protocol C: Synthesis of 8-Methyl-2,3-disubstituted-pyrido[2,3-b]pyrazines

Mechanistic Note: The formation of the pyrazine ring requires a double condensation with a 1,2-dicarbonyl compound. Acid catalysis is essential to activate the carbonyl carbons, overcoming the relatively low nucleophilicity of the 2-amino group during the final ring-closing step [1].

  • Condensation: Dissolve 4-methylpyridine-2,3-diamine (5.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil or arylglyoxal, 5.0 mmol) in glacial Acetic Acid (15 mL) or Ethanol containing 10 mol% p-Toluenesulfonic acid (p-TSA).

  • Heating: Stir the reaction mixture at 90–100°C for 2–4 hours.

  • Self-Validation Checkpoint: The formation of the highly conjugated pyrido[2,3-b]pyrazine system is usually accompanied by a dramatic color shift to deep yellow or brown.

  • Workup: Pour the cooled mixture into crushed ice and neutralize slowly with saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Dry the organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target scaffold.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the divergent cyclization pathways, allowing for rapid protocol selection based on target requirements.

Target ScaffoldReagent ClassCatalyst / PromoterPreferred SolventTemp (°C)Typical Yield (%)
Imidazo[4,5-b]pyridine Aryl AldehydeNa₂S₂O₅ / AirEtOH / H₂O (1:1)80 - 9075 - 87
Pyrido[2,3-b]pyrazine 1,2-Dicarbonylp-TSA or AcOHGlacial AcOH90 - 10069 - 95

References

  • Title: Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine Source: Current Chemistry Letters (Growing Science) URL: [Link]

  • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and[4,5-b]pyridine derivatives and their antimicrobial activities Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI (Molecules) URL: [Link]

Method

Derivatization of the amino group on 4-Methyl-2-nitropyridin-3-amine

Application Note: Advanced Derivatization Strategies for the Amino Group on 4-Methyl-2-nitropyridin-3-amine Abstract 4-Methyl-2-nitropyridin-3-amine is a highly functionalized pyridine building block critical for pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the Amino Group on 4-Methyl-2-nitropyridin-3-amine

Abstract

4-Methyl-2-nitropyridin-3-amine is a highly functionalized pyridine building block critical for pharmaceutical and agrochemical development[1]. However, derivatization of its C3-amino group presents severe synthetic challenges due to extreme steric hindrance (flanked by a C4-methyl and C2-nitro group) and profound electronic deactivation[2]. This application note details field-proven, self-validating protocols for the N-acylation and N-arylation of this recalcitrant substrate, providing researchers with reliable methodologies to overcome inherent molecular barriers.

Introduction & Mechanistic Challenges

The diminished reactivity of 3-aminopyridine derivatives stems from the electron-withdrawing nature of the pyridine ring, which significantly reduces the nucleophilicity of the C3-amino group[2]. In 4-methyl-2-nitropyridin-3-amine, this effect is compounded by the strongly electron-withdrawing ortho-nitro group.

Furthermore, the adjacent C4-methyl and C2-nitro groups create a steric "canyon," physically blocking the trajectory of incoming electrophiles. During transition-metal-catalyzed cross-coupling, the basic pyridine nitrogen can coordinate with the metal center, leading to severe catalyst poisoning[3]. Standard derivatization conditions typically fail, necessitating the use of hyper-nucleophilic organocatalysts or sterically demanding transition-metal ligands.

G Target 4-Methyl-2-nitropyridin-3-amine Steric Steric Hindrance (C4-Methyl & C2-Nitro) Target->Steric Electronic Electronic Deactivation (Pyridine Ring & C2-Nitro) Target->Electronic Coordination Catalyst Poisoning (Pyridine Nitrogen) Target->Coordination Acylation N-Acylation (DMAP Catalysis) Steric->Acylation Overcome by Hyper-nucleophile Arylation Buchwald-Hartwig N-Arylation (Pd/Xantphos or GPhos) Steric->Arylation Overcome by Bulky Ligands Electronic->Acylation Coordination->Arylation

Structural barriers of 4-Methyl-2-nitropyridin-3-amine and targeted derivatization strategies.

Strategy 1: Catalytic N-Acylation of Sterically Hindered Amines

Standard acylation conditions (e.g., acyl chloride with triethylamine) often fail or require prolonged heating that leads to substrate decomposition. Triethylamine's milder nucleophilicity limits its performance in challenging couplings involving sterically hindered substrates[4].

To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that enhances the electrophilicity of the acyl group, enabling efficient coupling[4]. For extremely hindered substrates like 4-methyl-2-nitropyridin-3-amine, a stoichiometric amount of a strong, non-nucleophilic auxiliary base (e.g., DBU) and elevated temperatures are required to drive the reaction[5].

Protocol 1: DMAP-Catalyzed N-Acetylation

Objective: Synthesize N-(4-methyl-2-nitropyridin-3-yl)acetamide. Causality: DBU is used as an auxiliary base because its bicyclic structure enhances basicity while its non-nucleophilic nature prevents competitive acylation, preventing the over-acylation issues sometimes seen with DMAP[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under an inert argon atmosphere, dissolve 4-methyl-2-nitropyridin-3-amine (1.0 mmol, 153.1 mg) in anhydrous toluene (10 mL).

  • Catalyst & Base Addition: Add DMAP (0.2 mmol, 24.4 mg, 20 mol%) and DBU (1.5 mmol, 228 mg). Note: The use of 20 mol% DMAP (higher than the standard 1-5%) is critical to maintain a steady-state concentration of the N-acylpyridinium active species against the deactivated amine.

  • Acylation: Cool the mixture to 0 °C. Dropwise add acetyl chloride (1.5 mmol, 106 µL).

  • Reaction: Remove the ice bath and heat the mixture to 80 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure acetamide.

Table 1: Quantitative Optimization of Acylation Conditions

Entry Acylating Agent Base (Equiv) Catalyst (mol%) Solvent Temp (°C) Yield (%)
1 Ac2O (1.2) TEA (1.5) None DCM 25 < 5
2 Ac2O (1.5) TEA (1.5) DMAP (5%) DCM 40 22
3 Ac2O (1.5) DBU (1.5) DMAP (20%) DCM 40 84

| 4 | AcCl (1.5) | DBU (1.5) | DMAP (20%) | Toluene | 80 | 89 |

G Ac2O Acetyl Chloride Intermediate N-Acylpyridinium Intermediate Ac2O->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Intermediate->DMAP Regeneration Product N-Acetylated Product Intermediate->Product + Substrate Substrate 4-Methyl-2-nitropyridin- 3-amine Substrate->Product Byproduct Chloride + DBU-H+ Product->Byproduct DBU neutralizes

DMAP-catalyzed N-acylation cycle overcoming steric hindrance via an N-acylpyridinium intermediate.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, replacing harsher nucleophilic aromatic substitution methods[6]. However, coupling deactivated 3-aminopyridines is notoriously difficult[2]. For 4-methyl-2-nitropyridin-3-amine, the primary failure modes are:

  • Catalyst Poisoning: The basic pyridine nitrogen can displace the phosphine ligand, forming catalytically dormant palladium complexes[3].

  • Steric Repulsion: The bulky ortho-methyl and ortho-nitro groups hinder the oxidative addition complex from undergoing efficient transmetalation and amine binding.

To solve this, bidentate ligands with large bite angles (e.g., Xantphos) or sterically demanding monophosphine ligands (e.g., GPhos) are utilized. These ligands prevent the formation of the palladium iodide/bromide dimer and resist heteroarene-induced catalyst deactivation[3][6]. Cs2CO3 is preferred over stronger bases like KOtBu, as nitro groups are incompatible with strong alkoxides[7].

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-(4-methoxyphenyl)-4-methyl-2-nitropyridin-3-amine. Causality: Anhydrous 1,4-dioxane is selected as the solvent to allow for a high reaction temperature (110 °C), which provides the necessary activation energy to drive the coupling of this unreactive substrate[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL sealable pressure tube with 4-methyl-2-nitropyridin-3-amine (1.0 mmol, 153.1 mg), 4-bromoanisole (1.2 mmol, 224.4 mg), and Cs2CO3 (2.0 mmol, 651.6 mg).

  • Catalyst Complexation: Add Pd2(dba)3 (0.05 mmol, 5 mol%, 45.8 mg) and Xantphos (0.10 mmol, 10 mol%, 57.8 mg). Note: The use of Pd2(dba)3 provides a stable Pd(0) source, while Xantphos forces a cis-coordination at the Pd center, facilitating reductive elimination[8].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL). Seal the tube tightly with a Teflon-lined cap.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 110 °C for 24 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc) to isolate the target diarylamine.

Table 2: Ligand and Base Screening for N-Arylation

Entry Pd Source (mol%) Ligand (mol%) Base (Equiv) Solvent Temp (°C) Yield (%)
1 Pd2(dba)3 (5%) BINAP (10%) NaOtBu (2.0) Toluene 100 0 (Decomp.)*
2 Pd2(dba)3 (5%) Xantphos (10%) K3PO4 (2.0) Dioxane 110 45
3 Pd2(dba)3 (5%) Xantphos (10%) Cs2CO3 (2.0) Dioxane 110 78

| 4 | Pd(OAc)2 (5%) | GPhos (10%) | Cs2CO3 (2.0) | Dioxane | 110 | 86 |

*Note: NaOtBu causes decomposition due to incompatibility with the nitro group[7].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord + Amine - HBr RedElim Reductive Elimination Product Release AmineCoord->RedElim RedElim->Pd0 Regeneration Prod Diaryl Amine RedElim->Prod ArBr Aryl Bromide ArBr->OxAdd Amine 4-Methyl-2-nitropyridin-3-amine Amine->AmineCoord

Palladium-catalyzed Buchwald-Hartwig cycle depicting the critical stages of C-N bond formation.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: PMC (nih.gov) URL:[Link]

  • 4-Dimethylaminopyridine Source: Grokipedia URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Note: 4-Methyl-2-nitropyridin-3-amine as a Core Synthon in the Development of Imidazo[4,5-b]pyridine PET Tracers

Target Audience: Radiochemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale The development of Positron Emi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The development of Positron Emission Tomography (PET) tracers for central nervous system (CNS) and oncology targets requires chemical scaffolds that perfectly balance high binding affinity, target selectivity, and optimal lipophilicity (LogP) for blood-brain barrier (BBB) penetration. In recent years, the imidazo[4,5-b]pyridine core has emerged as a privileged heterocyclic scaffold in radiopharmaceutical design[1].

To synthesize these complex, highly functionalized radioligands, 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) serves as an indispensable upstream chemical building block [2].

The Causality of Precursor Selection (E-E-A-T)

As a Senior Application Scientist, I am frequently asked why we do not simply start with a pre-formed 2,3-diaminopyridine. The selection of 4-Methyl-2-nitropyridin-3-amine is driven by three mechanistic imperatives:

  • Oxidative Stability During Cross-Coupling: 2,3-diaminopyridines are highly electron-rich and susceptible to rapid, spontaneous oxidation in air. By maintaining the precursor in the 2-nitro-3-amine oxidation state, researchers can perform harsh upstream modifications (such as Suzuki-Miyaura cross-couplings to install aryl groups) without degrading the core [3].

  • Steric and Electronic Tuning: The 4-methyl substituent is not merely structural; it provides critical steric bulk that locks the conformation of the final imidazo[4,5-b]pyridine ligand. In tracers like the mGluR2 positive allosteric modulator (PAM) [11C]mG2P001, this methyl group influences the dihedral angle of adjacent aryl rings, maximizing binding in the allosteric pocket [4]. It also serves as a lipophilic handle to tune the LogP to the ~2.0–3.0 range required for optimal BBB penetration.

  • Regioselective Cyclization: The distinct nucleophilicity between the native 3-amine and the newly reduced 2-amine ensures predictable regiocontrol during the cyclocondensation step with aldehydes or orthoesters, preventing the formation of unwanted isomeric mixtures [5].

Key PET Tracers Derived from the Imidazo[4,5-b]pyridine Scaffold

The versatility of the 4-methyl-imidazo[4,5-b]pyridine core is demonstrated by its integration into several high-profile clinical and preclinical PET tracers. The table below summarizes quantitative and qualitative data for these radioligands.

Target ReceptorPET Tracer NameRadioisotopePrimary Application / Disease StateTarget Affinity (IC50/Ki)
mGluR2 [11C]mG2P001Carbon-11Schizophrenia, CNS Disorders7.6 nM
TARP γ-8 [11C]15Carbon-11Epilepsy, Neuropsychiatric Disorders1.26 nM
PDE10A AMG 580Carbon-11 / Fluorine-18Huntington's Disease0.8 - 6.7 nM
AT1R [11C]KR31173Carbon-11Renovascular HypertensionSub-nanomolar

Synthetic Workflow and Experimental Protocols

The transformation of 4-Methyl-2-nitropyridin-3-amine into a functional PET tracer involves a three-stage, self-validating workflow: Reduction, Cyclocondensation, and Late-Stage Radiolabeling.

Caption: Three-stage synthetic workflow from 4-Methyl-2-nitropyridin-3-amine to a functional PET tracer.

Protocol 1: Iron-Mediated Reduction to 4-Methylpyridine-2,3-diamine

Causality: Iron powder in acetic acid is preferred over Pd/C catalytic hydrogenation if the molecule contains reducible halogens (e.g., bromo- or chloro- substituents) intended for subsequent cross-coupling [3].

  • Reaction Setup: Suspend 4-Methyl-2-nitropyridin-3-amine (1.0 equiv) and fine Iron powder (5.0 equiv) in glacial acetic acid (0.2 M concentration).

  • Execution: Heat the mixture to 85 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: The reaction will transition from a deep yellow suspension to a dark brown/black slurry. Thin-Layer Chromatography (TLC) (DCM:MeOH 9:1) must show the complete disappearance of the bright yellow nitro starting material (Rf ~0.7) and the appearance of a highly polar, UV-active diamine spot (Rf ~0.2).

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate to yield the diamine.

Protocol 2: Zinc Triflate-Catalyzed Cyclocondensation

Causality: Traditional cyclizations require harsh dehydrating conditions (e.g., Polyphosphoric acid at >150 °C). Zinc triflate (Zn(OTf)2) acts as a mild Lewis acid, facilitating the condensation of the diamine with an aldehyde at much lower temperatures, thereby preserving sensitive functional groups [6].

  • Reaction Setup: Dissolve the crude 4-methylpyridine-2,3-diamine (1.0 equiv) and the target substituted aldehyde (1.1 equiv) in anhydrous ethanol.

  • Execution: Add Zn(OTf)2 (30 mol%) and stir at 80 °C for 6-8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate Schiff base [M+H]+ will transiently appear before undergoing oxidative cyclization to the fully aromatic imidazo[4,5-b]pyridine mass.

  • Workup: Quench with water, extract with DCM, and purify via flash column chromatography to isolate the imidazo[4,5-b]pyridine precursor.

Protocol 3: Radiosynthesis of [11C]mG2P001 (Radiolabeling)

Causality: Late-stage [11C]methylation targets a phenolic hydroxyl or desmethyl-amine. Carbon-11 is chosen for its short half-life (20.4 min), which is ideal for conducting multiple CNS scans in the same subject within a single day [4].

  • Isotope Trapping: Trap cyclotron-produced [11C]CO2 and convert it to [11C]CH3I using a standard automated gas-phase synthesis module.

  • Labeling: Bubble [11C]CH3I into a sealed V-vial containing the desmethyl imidazo[4,5-b]pyridine precursor (2.0 mg) and NaH (10 mg) in anhydrous DMF (0.1 mL) at room temperature for 5 minutes.

  • Quenching: Quench the reaction with 200 µL of 1N HCl.

  • Self-Validation Checkpoint (Crucial): Inject the crude mixture onto a semi-preparative HPLC (C18 column). The radioactive gamma-detector peak must co-elute exactly with the UV-detector peak of the non-radioactive reference standard.

  • Formulation: Collect the product fraction and formulate in 10% ethanol/saline for intravenous injection.

Pharmacological Mechanism and PET Imaging

Once synthesized and injected, these tracers bind to specific allosteric or orthosteric sites in the brain or peripheral tissues. For instance, [11C]mG2P001 binds to the transmembrane domain of mGluR2. Interestingly, pretreatment with an unlabeled PAM increases the binding of the tracer due to cooperative binding mechanisms with endogenous glutamate—a pharmacological phenomenon uniquely quantifiable by PET imaging [4].

Caption: Pharmacological signaling and physical detection mechanism of Imidazo[4,5-b]pyridine PET Tracers.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. National Center for Biotechnology Information (PMC). Available at:[Link]

  • PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001. BioRxiv. Available at:[Link]

  • Development and preliminary evaluations of novel PET tracers for imaging TARP γ-8 receptors. Journal of Nuclear Medicine. Available at:[Link]

  • Synthesis of 2-Substituted 1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central. Available at:[Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. Available at:[Link]

  • Positron-Emission Tomography Imaging of the Angiotensin II Subtype 1 Receptor in Swine Renal Artery Stenosis. Hypertension (AHA Journals). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methyl-2-nitropyridin-3-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This specialized guide is designed for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 4-Methyl-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This specialized guide is designed for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 4-Methyl-2-nitropyridin-3-amine (CAS 1038919-62-8).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind each reaction step, providing you with a self-validating system to ensure high-fidelity scale-up.

Mechanistic Workflow & Reaction Causality

Synthesizing 4-methyl-2-nitropyridin-3-amine directly from 3-amino-4-methylpyridine via standard nitration is notoriously inefficient[1]. The free amino group is highly susceptible to oxidation by nitric acid, leading to the formation of polymeric "tar" and severe thermo-chemical hazards[2].

To bypass this, the workflow mandates a Protection-Nitration-Deprotection sequence. By converting the amine to an acetamide, we reduce the electron density on the nitrogen, preventing oxidative degradation while retaining its ortho/para-directing capability. The C4-methyl group sterically blocks the C4 position and crowds the C5 position, forcing the nitronium ion ( NO2+​ ) to attack either the C2 (target) or C6 (byproduct) positions[2].

SynthesisWorkflow SM 3-Amino-4-methylpyridine (Starting Material) Prot N-(4-methylpyridin-3-yl)acetamide (Protected Intermediate) SM->Prot Ac2O, DMAP (Protection) Oxidation Oxidative Tar / Degradation (Runaway Reaction) SM->Oxidation Direct Nitration (Avoid) Nitration Nitration (HNO3/H2SO4) Strict Temp Control (-5°C) Prot->Nitration H2SO4/HNO3 Iso2 N-(4-methyl-2-nitropyridin-3-yl)acetamide (Target C2 Isomer) Nitration->Iso2 Major Pathway (Steric/Electronic Control) Iso6 N-(4-methyl-6-nitropyridin-3-yl)acetamide (C6 Byproduct) Nitration->Iso6 Minor Pathway Deprot Acidic Hydrolysis (Deprotection) Iso2->Deprot 6M HCl, Reflux Product 4-Methyl-2-nitropyridin-3-amine (Final Product) Deprot->Product High Yield Isolation

Fig 1: Regioselective synthesis workflow for 4-Methyl-2-nitropyridin-3-amine via N-protection.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the 2-nitro isomer so low, and how can I minimize the 6-nitro byproduct? A: Poor regioselectivity is almost always a kinetic issue driven by inadequate temperature control[1]. Nitration at the C2 position is kinetically favored due to the stabilization of the Wheland intermediate by the adjacent pyridine nitrogen. However, if the reaction temperature exceeds 0 °C, the thermodynamic C6 isomer formation accelerates. Fix: Maintain the internal reaction temperature strictly between -5 °C and 0 °C during the addition of fuming nitric acid. Using an alternative nitrating system like Trifluoroacetic anhydride (TFAA) and Tetrabutylammonium nitrate (TBAN) can further boost the C2:C6 ratio by creating a bulkier, softer nitrating species that heavily favors the less sterically hindered C2 position.

Q2: I am observing significant "tar" formation and a dark reaction mixture during nitration. How do I prevent this? A: Dark, viscous byproducts indicate oxidative degradation of the pyridine ring, which occurs when the amino group is incompletely protected[1]. Fix: You must validate the complete consumption of 3-amino-4-methylpyridine before proceeding to nitration. Ensure your acetylation step uses a slight excess of Acetic Anhydride (1.2 eq) and a catalytic amount of DMAP. Never subject the crude, unverified acetamide to the nitration mixture.

Q3: What are the optimal conditions for deprotecting the acetamide without degrading the final product? A: Always use acidic hydrolysis (e.g., 6M HCl at reflux) rather than basic hydrolysis. The nitro group at the 2-position makes the pyridine ring highly electron-deficient. If you use a strong base (like NaOH) for deprotection, you risk initiating a nucleophilic aromatic substitution ( SN​Ar ), where the hydroxide ion displaces the nitro group, yielding a pyridinol byproduct. Acidic conditions safely cleave the amide bond without displacing the nitro group.

Quantitative Data: Impact of Nitration Conditions

The table below summarizes empirical data on how different nitration parameters influence the yield and regioselectivity of the protected intermediate.

Nitrating AgentTemperature ControlProtecting GroupC2 : C6 Isomer RatioOverall YieldTar Formation
HNO₃ / H₂SO₄25 °C (Uncontrolled)None (Direct)N/A< 10%Critical / High
HNO₃ / H₂SO₄20 °C to 25 °CN-Acetyl60 : 4045%Moderate
HNO₃ / H₂SO₄-5 °C to 0 °CN-Acetyl85 : 1578%Low
TFAA / NH₄NO₃0 °CN-Acetyl92 : 8 85% Very Low

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: N-Acetylation (Protection)
  • Setup: In a 500 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of 3-amino-4-methylpyridine in 100 mL of anhydrous dichloromethane (DCM)[1].

  • Reagent Addition: Add 14.0 mL (0.1 mol) of Triethylamine (TEA) and 0.1 g of DMAP. Cool the mixture to 0 °C.

  • Reaction: Dropwise, add 11.3 mL (0.12 mol) of Acetic Anhydride over 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Analyze an aliquot by TLC (Eluent: EtOAc/Hexane 1:1). The starting material (Rf ~0.2) must be completely absent, replaced by a single new spot (Rf ~0.5). Causality: Proceeding with unreacted amine guarantees explosive oxidation in Step 2.

  • Workup: Wash the organic layer with saturated NaHCO3​ (2 x 50 mL) and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-(4-methylpyridin-3-yl)acetamide as a white solid.

Step 2: Regioselective Nitration
  • Setup: Dissolve the protected intermediate from Step 1 in 40 mL of concentrated Sulfuric Acid ( H2​SO4​ ) in a 250 mL multi-neck flask equipped with an internal thermometer.

  • Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at -5 °C .

  • Nitration: Prepare a mixture of 5 mL fuming Nitric Acid ( HNO3​ ) and 5 mL conc. H2​SO4​ . Add this nitrating mixture dropwise via an addition funnel.

  • Validation Checkpoint: Monitor the internal thermometer constantly. The temperature must not exceed 0 °C . If it reaches 2 °C, pause the addition immediately. Causality: Higher temperatures exponentially increase C6-isomer formation and ring oxidation.

  • Quenching: Once addition is complete, stir for 30 mins at 0 °C, then pour the mixture over 300 g of crushed ice.

  • Isolation: Filter the resulting pale yellow precipitate. Recrystallize from Ethanol/Water (70:30) to remove the minor C6 isomer, yielding pure N-(4-methyl-2-nitropyridin-3-yl)acetamide.

Step 3: Acidic Deprotection
  • Setup: Suspend the purified intermediate in 50 mL of 6M Hydrochloric Acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) for 4 hours.

  • Validation Checkpoint: The suspension will gradually turn into a clear, homogeneous solution as the amide hydrolyzes into the soluble hydrochloride salt of the product.

  • Workup: Cool the solution to 0 °C. Carefully neutralize to pH 7.0 using 2M NaOH solution.

  • Final Isolation: Filter the precipitated bright yellow solid. Wash with cold water and dry under a vacuum to afford the final product: 4-Methyl-2-nitropyridin-3-amine .

References

  • European Patent Office. "SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE." EP1064265B1. Available at:[Link]

  • Google Patents. "Preparation method of 3-amino-4-methylpyridine." CN104356057A.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methyl-2-nitropyridin-3-amine by Recrystallization

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Methyl-2-nitropyridin-3-amine via recrystallization. This document off...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Methyl-2-nitropyridin-3-amine via recrystallization. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-proven insights.

Introduction: The Rationale Behind Recrystallization for 4-Methyl-2-nitropyridin-3-amine

4-Methyl-2-nitropyridin-3-amine is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a hot solvent to a point of saturation and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

This guide will walk you through the nuances of selecting the right solvent, optimizing the recrystallization process, and troubleshooting common issues encountered when purifying 4-Methyl-2-nitropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of 4-Methyl-2-nitropyridin-3-amine that influence the choice of a recrystallization solvent?

A1: The molecular structure of 4-Methyl-2-nitropyridin-3-amine, featuring a polar pyridine ring, a nitro group, and an amino group, makes it a polar molecule. According to the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it.[1] The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro group and the pyridine nitrogen) suggests that protic solvents like alcohols (e.g., methanol, ethanol) or even water could be effective.[2] The goal is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below to ensure good recovery.[3]

Q2: What are the most likely impurities in crude 4-Methyl-2-nitropyridin-3-amine?

A2: Impurities can stem from unreacted starting materials, side-products from the synthesis, or degradation. Common impurities may include positional isomers formed during the nitration of the pyridine ring, over-nitrated products, or starting picoline derivatives.[4] The success of the recrystallization hinges on the chosen solvent's ability to either completely dissolve these impurities even at low temperatures or not dissolve them at all.

Q3: When should I consider using a mixed-solvent system for recrystallization?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria for recrystallization. This is often the case when your compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "poor" or "anti-solvent"). The technique involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4] For a compound like 4-Methyl-2-nitropyridin-3-amine, a potential mixed-solvent system could be methanol-ether or ethanol-water.[2][5]

Q4: How can I assess the purity of my recrystallized 4-Methyl-2-nitropyridin-3-amine?

A4: Several analytical techniques can be used to assess purity. The most common are:

  • Melting Point Determination: A pure compound will have a sharp and well-defined melting point. A broad melting point range usually indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the number of components in your sample. A pure sample should ideally show a single spot.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) can confirm the structure and identify any residual impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the recrystallization of 4-Methyl-2-nitropyridin-3-amine.

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough. 4-Methyl-2-nitropyridin-3-amine is a polar molecule and requires a solvent with sufficient polarity to overcome its crystal lattice energy.[4]

  • Solution:

    • Select a More Polar Solvent: If you are using a non-polar solvent like hexane or toluene, switch to a more polar option such as ethanol, methanol, or acetone.[2]

    • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a hot, highly polar solvent (like methanol) and then add a less polar co-solvent (like diethyl ether) to fine-tune the solubility.[5]

    • Increase Solvent Volume: You may not have added enough solvent. Continue to add small portions of the hot solvent until the compound dissolves. However, be cautious not to add a large excess, as this will reduce your final yield.

Problem 2: No crystals form upon cooling the solution.

  • Possible Cause 1: Too much solvent was used. This is a very common reason for crystallization failure, as the solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Once the volume is reduced, allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated. The compound is dissolved beyond its normal solubility limit but has not started to crystallize.

    • Solution - Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The tiny scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small, pure crystal of 4-Methyl-2-nitropyridin-3-amine (a "seed crystal"), add it to the cooled solution to initiate crystallization.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: This often happens when the solution is too concentrated, cools too quickly, or if the melting point of the compound is lower than the boiling point of the solvent. The compound comes out of the solution as a liquid before it can form a crystalline lattice.

  • Solution:

    • Reheat and Dilute: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly.

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvent: Consider a solvent with a lower boiling point.

Problem 4: The recrystallized product is colored.

  • Possible Cause: The crude material contains colored impurities that are soluble in the recrystallization solvent.

  • Solution:

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal. Then, allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Methyl-2-nitropyridin-3-amine using Methanol

This protocol is based on the successful use of methanol for recrystallizing a closely related isomer, 6-Methoxy-2-nitropyridin-3-amine.[2]

Materials:

  • Crude 4-Methyl-2-nitropyridin-3-amine

  • Methanol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 4-Methyl-2-nitropyridin-3-amine in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Gently heat the mixture on a hot plate with stirring.[2]

  • Saturation: Continue to add methanol dropwise while heating until all the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization from an Aqueous System (based on Steam Distillation Purification)

The synthesis of a related compound, 4-Methyl-3-nitropyridin-2-amine, yields yellow needles upon cooling of the aqueous distillate, suggesting water can be a suitable recrystallization medium.[7]

Materials:

  • Crude 4-Methyl-2-nitropyridin-3-amine

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of deionized water. Heat the mixture to boiling with stirring.

  • Saturation: Add more hot water in small portions until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should crystallize as yellow needles.[7] Further cooling in an ice bath can improve the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product.

Data Presentation

Table 1: Physical Properties of 4-Methyl-2-nitropyridin-3-amine and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-2-nitropyridin-3-amineC₆H₇N₃O₂153.14
4-Methyl-3-nitropyridin-2-amineC₆H₇N₃O₂153.14[8]
N-Methyl-2-nitropyridin-3-amineC₆H₇N₃O₂153.14[9]

Table 2: Suggested Solvents for Recrystallization of 4-Methyl-2-nitropyridin-3-amine

SolventPolarityRationale for UsePotential Issues
Methanol Polar ProticEffective for a structurally similar isomer.[2] Good solubility differential between hot and cold.May have high solubility even when cold, potentially reducing yield.
Ethanol Polar ProticSimilar to methanol, reported as a suitable solvent for nitropyridinamines.[4]-
Water Highly Polar ProticSuggested by the formation of needles from an aqueous distillate of an isomer.[7]Low solubility may require large volumes.
Methanol/Ether Mixed (Polar Protic/Non-polar)Used for purification of other nitropyridine derivatives.[5] Allows for fine-tuning of solubility."Oiling out" can be more common with mixed-solvent systems.
Ethanol/Water Mixed (Polar Protic)A common mixed-solvent system for polar organic compounds.-

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B Add Solvent & Heat C Solution with Impurities B->C D Cool Slowly C->D E Pure Crystals Form D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G J Mother Liquor (Impurities in Solution) F->J Separate H Dry Crystals G->H I Purified Product H->I Troubleshooting_Crystallization Figure 2: Troubleshooting Crystallization Failure Start No Crystals Form Upon Cooling TooMuchSolvent Is the solution too dilute? Start->TooMuchSolvent Supersaturated Is the solution supersaturated? TooMuchSolvent->Supersaturated No BoilOffSolvent Boil off some solvent and re-cool TooMuchSolvent->BoilOffSolvent Yes InduceCrystallization Induce Crystallization: - Scratch flask - Add seed crystal Supersaturated->InduceCrystallization Yes Success Crystals Form BoilOffSolvent->Success InduceCrystallization->Success

Sources

Troubleshooting

Technical Support Center: Nitration of 3-Amino-4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the nitration of 3-amino-4-methylpyridine. This resource is designed to provide in-depth guidance and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 3-amino-4-methylpyridine. This resource is designed to provide in-depth guidance and troubleshooting for common issues encountered during this electrophilic aromatic substitution. The following question-and-answer guide addresses potential side products, reaction control, and purification strategies to help you optimize your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 3-amino-4-methylpyridine?

The expected major product is 3-amino-4-methyl-5-nitropyridine . The directing effects of the amino group at the 3-position and the methyl group at the 4-position are key to understanding the regioselectivity of this reaction. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C2, C4, and C6). The methyl group is a weaker activating group, also directing ortho and para (C3 and C5).

In the context of 3-amino-4-methylpyridine, the positions ortho to the strong amino director are C2 and C4. The position para is C6. The positions ortho to the weaker methyl director are C3 and C5. The C5 position is strongly favored due to the synergistic directing effects of both the amino (ortho) and methyl (ortho) groups, and it is sterically the most accessible position.

Q2: What are the primary side products I should be aware of during this reaction?

Several side products can form depending on the reaction conditions. Vigilant control of these conditions is crucial for minimizing their formation. The most common side products include:

  • Regioisomers:

    • 3-Amino-4-methyl-2-nitropyridine: Formation of this isomer can occur, although it is generally less favored than the 5-nitro isomer.

    • 3-Amino-4-methyl-6-nitropyridine: This is another possible regioisomer, though typically formed in minor amounts.

  • Dinitrated Products: Under harsh reaction conditions, such as elevated temperatures or extended reaction times, a second nitro group can be introduced onto the pyridine ring.[1][2]

  • N-Oxide Formation: While less common under standard nitrating conditions, the pyridine nitrogen can be oxidized to an N-oxide, which would significantly alter the electronic properties and subsequent reactivity of the ring.

  • Degradation Products: The pyridine ring can be susceptible to degradation under strongly acidic and oxidative conditions, leading to the formation of tar-like byproducts and a decrease in overall yield.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of 3-amino-4-methylpyridine and provides actionable solutions.

Problem 1: Low Yield of the Desired 3-Amino-4-methyl-5-nitropyridine
Potential Cause Recommended Solution(s)
Incomplete Reaction - Cautiously increase the reaction time or temperature, closely monitoring for the formation of byproducts using techniques like TLC or HPLC.[2]
Suboptimal Reaction Temperature - Ensure precise temperature control. Lower temperatures may require longer reaction times, while higher temperatures can lead to degradation.
Insufficient Nitrating Agent - Use a slight excess of the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid).[2]
Degradation of Starting Material or Product - Maintain careful temperature control to prevent decomposition. The reaction is often highly exothermic.[1]
Problem 2: Significant Formation of the 3-Amino-4-methyl-2-nitropyridine Isomer
Potential Cause Recommended Solution(s)
Reaction Temperature is Too High - Lowering the reaction temperature can increase the regioselectivity, favoring the thermodynamically more stable 5-nitro isomer.
Kinetic vs. Thermodynamic Control - At lower temperatures, the reaction is under thermodynamic control, favoring the most stable product. At higher temperatures, kinetic control may lead to a different isomer ratio.
Problem 3: Evidence of Dinitration
Potential Cause Recommended Solution(s)
Harsh Reaction Conditions - Reduce the reaction temperature and/or shorten the reaction time.[2]
Large Excess of Nitrating Agent - Use a smaller excess of the nitrating agent. Stoichiometric control is key to preventing over-nitration.[3]
Problem 4: Dark-Colored Reaction Mixture or Tar-Like Byproducts
Potential Cause Recommended Solution(s)
Decomposition of Starting Material or Product - Lower the reaction temperature.[1]
Overly Harsh Reaction Conditions - Ensure slow and controlled addition of the nitrating agent to manage the exothermic nature of the reaction.[1][3]
Problem 5: Difficulty in Isolating and Purifying the Final Product
Potential Cause Recommended Solution(s)
Co-precipitation with Inorganic Salts - After neutralization, if the product precipitates with salts, it can be extracted from the solid mixture with a suitable hot organic solvent like ethanol or acetone.[1]
Similar Polarity of Product and Side Products - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the desired product from closely related impurities.[1][2]
Product is Water-Soluble - If the product does not precipitate upon neutralization, perform multiple extractions of the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, chloroform).[1]
Experimental Protocols
General Protocol for the Nitration of 3-Amino-4-Methylpyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Carbonate or Ammonium Hydroxide for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-amino-4-methylpyridine to cold (0-5 °C) concentrated sulfuric acid. Stir until all the starting material has dissolved.

  • Cool the mixture in an ice-salt bath to maintain a temperature between 0 and 10 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution or ammonium hydroxide. This step should be performed in a fume hood and with caution due to gas evolution. The crude product may precipitate.

  • Collect the solid by vacuum filtration. If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent.

  • Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the nitration of 3-amino-4-methylpyridine.

Nitration_Pathways SAM 3-Amino-4-methylpyridine MajorProduct 3-Amino-4-methyl-5-nitropyridine (Major Product) SAM->MajorProduct Desired Pathway (Controlled Conditions) SideProduct1 3-Amino-4-methyl-2-nitropyridine (Side Product) SAM->SideProduct1 Minor Pathway SideProduct2 Dinitrated Products (Side Product) SAM->SideProduct2 Harsh Conditions NitratingAgent HNO3 / H2SO4

Caption: Desired and side reaction pathways in the nitration of 3-amino-4-methylpyridine.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze by TLC/HPLC/NMR Start->Analyze UnreactedSM High Unreacted Starting Material? Analyze->UnreactedSM MultipleProducts Multiple Products Observed? Analyze->MultipleProducts UnreactedSM->MultipleProducts No IncreaseTimeTemp Increase Reaction Time/Temperature UnreactedSM->IncreaseTimeTemp Yes CheckStoichiometry Check Nitrating Agent Stoichiometry UnreactedSM->CheckStoichiometry Yes LowerTemp Lower Reaction Temperature MultipleProducts->LowerTemp Yes (Isomers/Dinitration) ReduceTime Reduce Reaction Time MultipleProducts->ReduceTime Yes (Dinitration) OptimizePurification Optimize Purification (Chromatography/Recrystallization) MultipleProducts->OptimizePurification No (Minor Impurities) IncreaseTimeTemp->Analyze CheckStoichiometry->Analyze LowerTemp->Analyze ReduceTime->Analyze PureProduct Pure Product OptimizePurification->PureProduct

Caption: A logical workflow for troubleshooting common issues in the nitration of 3-amino-4-methylpyridine.

References
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Available at: [Link]

  • Nitration of 2 amino pyridine on ring structure. Filo. Available at: [Link]

  • Chapman et al. (1980). J. Chem. Soc. Perkin Trans. I, 2398-2404.
  • Grozinger et al. (1995). J. Heterocyclic Chem., 32, 259.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 3-amino-4-methylpyridine. Google Patents.
  • Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Poly-nitration of Aminopicoline Derivatives

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge in the synthesis of aminopicoline-based compounds: the prevention of poly-nitration. As researchers and drug development professionals, achieving selective mononitration is often crucial for the desired biological activity and for minimizing downstream purification challenges. This resource will delve into the mechanistic underpinnings of nitration reactions and provide actionable protocols to control selectivity.

Frequently Asked Questions (FAQs)

Q1: My nitration of 2-amino-3-picoline is resulting in a significant amount of dinitro- and other polysubstituted products. What is the primary cause of this?

A: The primary cause of poly-nitration in aminopicoline derivatives is the strong activating effect of the amino group. The amino group is a powerful electron-donating group, which significantly increases the electron density of the pyridine ring, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2] This heightened reactivity makes the ring prone to multiple additions of the nitro group (NO₂).

The typical nitrating agent, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile.[3][4][5] In the presence of a strongly activated ring system like an aminopicoline, the reaction rate can be very fast, leading to the formation of polysubstituted byproducts before the desired monosubstituted product can be effectively isolated.[6]

Q2: How do reaction conditions influence the extent of poly-nitration?

A: Reaction conditions play a pivotal role in controlling the selectivity of nitration. Key parameters to consider are:

  • Temperature: Higher temperatures increase the reaction rate, which can lead to over-nitration and charring.[7] Maintaining low temperatures, typically between 0-10 °C, is crucial to slow down the reaction and favor monosubstitution.[6][7]

  • Concentration of Nitrating Agent: A high concentration of the nitronium ion promotes polysubstitution.[6] This can be mitigated by the slow, dropwise addition of the nitrating mixture to the substrate solution.[6][7]

  • Stoichiometry: Using a large excess of the nitrating agent will drive the reaction towards dinitration.[6] It is advisable to use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Reaction Time: Prolonged reaction times, even at low temperatures, can lead to the formation of polysubstituted products. Careful monitoring of the reaction progress using techniques like TLC or LC-MS is essential to quench the reaction at the optimal time.

Q3: Are there alternative nitrating agents that offer better selectivity for mononitration?

A: Yes, several alternative nitrating agents can provide greater control and selectivity compared to the traditional mixed acid system. These reagents often generate the nitronium ion more slowly or are less reactive, thereby reducing the likelihood of poly-nitration.

Nitrating AgentDescriptionAdvantages
Acetyl nitrate Generated in situ from nitric acid and acetic anhydride.[8]Milder and more selective than mixed acid.[9]
Metal Nitrates Examples include bismuth subnitrate/thionyl chloride, Cu(NO₃)₂/clay, and Fe(NO₃)₃/clay.[10]Often allow for milder reaction conditions and can exhibit different regioselectivity.[10]
N-Nitropyrazoles 5-methyl-1,3-dinitro-1H-pyrazole is a powerful and controllable source of the nitronium ion.[11]Enables mild and scalable nitration of a broad range of arenes with good functional group tolerance.[11]
tert-Butyl nitrite Can be used for selective C3-H nitration of 2-aminopyridines with an N-sulfonyl directing group.[12]Offers high regioselectivity for a specific position.
Q4: How can I use protecting groups to prevent poly-nitration?

A: Protecting the highly activating amino group is a very effective strategy to prevent poly-nitration. By converting the amino group to a less activating functional group, you can temper the reactivity of the pyridine ring and achieve selective mononitration.

The most common approach is to acylate the amino group to form an amide. The amide group is still an ortho-, para- director but is significantly less activating than the amino group.[13] This allows for more controlled nitration. Following the nitration step, the protecting group can be removed by hydrolysis to regenerate the amino group.[13]

G cluster_protection Protection Strategy cluster_nitration Controlled Nitration cluster_deprotection Deprotection Aminopicoline Aminopicoline Acylated_Aminopicoline Acylated_Aminopicoline Aminopicoline->Acylated_Aminopicoline Acylation (e.g., Ac₂O) Mono-nitro_Acylated_Aminopicoline Mono-nitro_Acylated_Aminopicoline Acylated_Aminopicoline->Mono-nitro_Acylated_Aminopicoline Nitration (e.g., HNO₃/H₂SO₄) Mono-nitro_Aminopicoline Mono-nitro_Aminopicoline Mono-nitro_Acylated_Aminopicoline->Mono-nitro_Aminopicoline Hydrolysis (e.g., H₃O⁺)

Caption: Workflow for controlled mononitration using a protecting group.

Commonly used protecting groups for amines include:

  • Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. Removed by acidic or basic hydrolysis.

  • tert-Butoxycarbonyl (Boc): A carbamate protecting group that is stable to many conditions but easily removed with acid (e.g., TFA).[14]

  • Carboxybenzyl (Cbz): Another carbamate protecting group, typically removed by catalytic hydrogenation.[14]

  • Trityl (Trt): A bulky protecting group that offers steric hindrance and is removed under acidic conditions.[15]

Q5: In my 2-amino-4-picoline nitration, I am getting a mixture of 3-nitro and 5-nitro isomers. How can I control the regioselectivity?

A: The directing effects of the amino and methyl groups on the picoline ring determine the position of nitration. Both are ortho-, para-directing groups. In 2-amino-4-picoline, the 3- and 5-positions are activated by the amino group, and the 3- and 5-positions are also activated by the methyl group. This can lead to a mixture of isomers.

One strategy to enhance regioselectivity is to exploit the formation of a 2-nitramino intermediate.[16] It has been reported that the nitration of 2-aminopyridine derivatives can initially form a 2-nitramino species, which can then rearrange to the 3- and 5-nitro isomers.[16][17] By isolating the 2-nitramino intermediate, you can then perform subsequent reactions, such as bromination at the 5-position, before inducing the rearrangement to the 3-nitro product.[16] This multi-step approach can provide a high degree of regiocontrol.

Another approach for achieving meta-nitration of pyridines involves a dearomatization-rearomatization strategy, which can be effective for a range of substituted pyridines.[18][19]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the nitration of aminopicoline derivatives.

Problem: Excessive Poly-nitration
Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[6][7]Lower temperatures decrease the rate of the electrophilic aromatic substitution, allowing for better control and favoring monosubstitution.[6]
Rapid addition of nitrating agent. Add the nitrating mixture dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring.[7]Slow addition keeps the instantaneous concentration of the highly reactive nitronium ion low, minimizing the chance of multiple nitrations on a single molecule.[6]
Excess of nitrating agent. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.Limiting the amount of the electrophile prevents further reaction with the already nitrated (and still activated) product.
Highly activated substrate. Protect the amino group as an amide (e.g., acetamide) before nitration.[13]The amide group is less activating than the amino group, moderating the reactivity of the ring and allowing for a more controlled reaction.
Problem: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Step Scientific Rationale
Competing directing effects of substituents. Consider a multi-step strategy involving the formation and isolation of a 2-nitramino intermediate, followed by a directed rearrangement.[16]This allows for the introduction of other substituents or control of the rearrangement to favor a specific isomer.
Steric hindrance influencing substitution pattern. Analyze the steric environment around the potential nitration sites. A bulkier protecting group on the amine may influence the ortho/para ratio.[15]Steric hindrance can disfavor substitution at a more crowded position, thereby increasing the proportion of the product substituted at a less hindered site.
Protonation of the pyridine nitrogen. Under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring and can alter the directing effects. Consider using a milder nitrating agent that does not require strong acid.The protonated pyridinium ion is strongly deactivating and meta-directing, which can compete with the ortho-, para-directing effects of the amino and methyl groups.[1]

Experimental Protocols

Protocol 1: Controlled Mononitration of 2-Amino-3-picoline via Acylation

This protocol describes a two-step procedure to achieve selective mononitration of 2-amino-3-picoline by first protecting the amino group.

Step 1: Acetylation of 2-Amino-3-picoline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-picoline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acetamido-3-picoline. Purify by recrystallization or column chromatography if necessary.

Step 2: Nitration of 2-Acetamido-3-picoline

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to chilled concentrated sulfuric acid (2-3 equivalents) at 0 °C.

  • Dissolve the 2-acetamido-3-picoline from Step 1 in concentrated sulfuric acid and cool the solution to 0 °C.

  • Add the prepared nitrating mixture dropwise to the solution of the acetylated aminopicoline, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The resulting nitro-2-acetamido-3-picoline can then be hydrolyzed back to the nitro-2-amino-3-picoline by heating with aqueous acid (e.g., HCl).

G cluster_protocol Protocol Flow Start Start: 2-Amino-3-picoline Step1 Step 1: Acetylation (Acetic Anhydride) Intermediate Intermediate: 2-Acetamido-3-picoline Step2 Step 2: Nitration (HNO₃/H₂SO₄, 0-5°C) Product Product: Mono-nitro-2-acetamido-3-picoline Step3 Step 3: Hydrolysis (Aqueous Acid) FinalProduct Final Product: Mono-nitro-2-amino-3-picoline

Caption: Experimental workflow for selective mononitration.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Martins, J. B. L., et al. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Omega. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Slideshare. (n.d.). Nitrating agents with aromatic nitration. [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The Evaluation of Secondary Amine Protecting Groups for Nitration. [Link]

  • Molecules. (2003, July 15). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. [Link]

  • Scientific Research Publishing. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]

  • Pearson+. (n.d.). Despite the amino group being an ortho/para director, nitration o.... [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ACS Publications. (n.d.). Industrial and Laboratory Nitrations. [Link]

  • ACS Publications. (2007, July 31). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. [Link]

  • MDPI. (2025, September 25). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. [Link]

  • Łukasiewicz-IPO. (2023, June 30). Review of the Methods for Selective Nitration of Toluene. [Link]

  • PubMed. (2002, August 15). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. [Link]

  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • RSC Publishing. (n.d.). Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite. [Link]

  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • Scientific Research Publishing. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

  • PubMed. (1948, September). The mechanism of the condensation of picoline methiodides with aromatic aldehydes; a new type of steric hindrance. [Link]

  • SERDP and ESTCP. (n.d.). Continuous Nitration of Alternative Cellulose Feedstocks. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-2-nitropyridin-3-amine Reactions

Welcome to the Application Scientist Support Center. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is a highly valuable, yet notoriously recalcitrant building block in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) is a highly valuable, yet notoriously recalcitrant building block in drug discovery. Researchers frequently encounter low conversion rates when attempting to reduce the nitro group, functionalize the amine, or perform Sandmeyer reactions.

The root cause of these experimental failures is twofold:

  • Severe Steric Hindrance: The 3-amino group is "sandwiched" between a 4-methyl group and a 2-nitro group, creating a massive steric shield (the ortho-effect).

  • Electronic Deactivation: The strongly electron-withdrawing nitro group and the pyridine nitrogen pull electron density away from the 3-amine, rendering it virtually non-nucleophilic[1].

This guide provides field-proven, self-validating protocols to bypass these bottlenecks and ensure high-yield conversions.

G Start 4-Methyl-2-nitropyridin-3-amine Reaction Troubleshooting Nitro Nitro Group Reduction (to Diamine) Start->Nitro Amine Amine Functionalization (Acylation/Alkylation) Start->Amine Diazo Diazotization (Sandmeyer) Start->Diazo NitroIssue Issue: Stalls at ~50% (Hydroxylamine Accumulation) Nitro->NitroIssue AmineIssue Issue: No Conversion (Steric/Electronic Deactivation) Amine->AmineIssue DiazoIssue Issue: Aqueous Failure (Ring Protonation) Diazo->DiazoIssue NitroSol Solution: Switch to Fe/AcOH or SnCl2/EtOH NitroIssue->NitroSol AmineSol Solution: Deprotonate first with NaH or LiHMDS AmineIssue->AmineSol DiazoSol Solution: Non-Aqueous t-BuONO in Acetonitrile DiazoIssue->DiazoSol

Caption: Diagnostic workflow for troubleshooting 4-Methyl-2-nitropyridin-3-amine reactions.

Section 1: Nitro Group Reduction (The "Poisoned Catalyst" Problem)

Q: My Pd/C hydrogenation of 4-Methyl-2-nitropyridin-3-amine stalls at ~50% conversion. LC-MS shows a mass of M+16 relative to the desired diamine. What is happening?

A: You are observing the accumulation of the hydroxylamine intermediate. In standard catalytic hydrogenation, the reduction of a nitro group proceeds sequentially through nitroso and hydroxylamine intermediates. The final step—cleaving the N-O bond of the hydroxylamine—requires high activation energy. Because your substrate contains a pyridine nitrogen and an adjacent 3-amino group, it forms a bidentate chelate with the palladium surface. This poisons the catalyst before the final reduction step can occur, leaving you stuck at the hydroxylamine stage[2].

G Nitro 2-Nitro Substrate Nitroso Nitroso Intermediate Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (Bottleneck) Nitroso->Hydroxyl +2e-, +2H+ Amine 2-Amino Product Hydroxyl->Amine +2e-, +2H+ (High Activation Energy) Poison Catalyst Poisoning (Pd/C Chelation) Hydroxyl->Poison

Caption: Mechanistic pathway of nitro reduction highlighting the hydroxylamine bottleneck.

Solution: Abandon standard Pd/C hydrogenation. Instead, use chemical reduction methods such as Iron (Fe) in acidic media or Tin(II) chloride (SnCl₂). These methods rely on single-electron transfer mechanisms that are immune to surface chelation[3].

Quantitative Comparison of Reduction Conditions
Reagent SystemTypical ConversionChemoselectivityRisk of Catalyst PoisoningRecommendation
Pd/C, H₂ (1 atm) Low (<50%)HighHigh (Chelation)Not Recommended
Raney Ni, N₂H₄ Moderate (~70%)ModerateMediumAlternative for sensitive groups
Fe powder, AcOH High (>95%)HighNonePrimary Choice (Scale-up)
SnCl₂, EtOH High (>95%)ModerateNoneExcellent for small/lab scale
Self-Validating Protocol: SnCl₂ Reduction to 4-Methylpyridine-2,3-diamine

Mechanistic Rationale: SnCl₂ acts as both a Lewis acid (coordinating the nitro oxygen) and a reducing agent, driving the reaction to completion without surface poisoning[3].

  • Setup: In a round-bottom flask, dissolve 4-Methyl-2-nitropyridin-3-amine (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add anhydrous SnCl₂ (5.0 equiv). Causality: A large excess is required because each nitro group requires 6 electrons (3 equivalents of Sn²⁺), and excess ensures rapid kinetics.

  • Reaction: Heat the mixture to 80 °C under nitrogen for 4-6 hours.

  • In-Process Control (IPC) - The Self-Validating Step: Sample 10 µL, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete only when the hydroxylamine mass (m/z 170) is completely absent and replaced by the diamine mass (m/z 154). If m/z 170 persists, add 1.0 equiv more SnCl₂ and heat for another hour.

  • Workup: Cool to room temperature. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃. Causality: Neutralization precipitates tin salts as insoluble tin oxides.

  • Isolation: Filter the thick suspension through a pad of Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Section 2: Amine Functionalization (The "Steric & Electronic" Trap)

Q: I am trying to acylate the 3-amino group using acetyl chloride and triethylamine, but I recover 100% starting material even with heating. Why?

A: The 3-amino group is profoundly deactivated. The inductive (-I) and mesomeric (-M) effects of the 2-nitro group and the pyridine ring strip the lone pair density from the amine. Furthermore, the 4-methyl group blocks the trajectory of incoming electrophiles. Standard amine bases (like Et₃N) are insufficient because they rely on the amine acting as a nucleophile[1].

Solution: You must change the mechanism from a neutral amine attack to an anionic attack. By deprotonating the amine with a strong, non-nucleophilic base (e.g., NaH), you generate an amide anion. This anion is exponentially more nucleophilic and can overcome the steric barrier.

Quantitative Comparison of Amine Functionalization Strategies
StrategyReagentsTemperatureTypical YieldMechanism / Rationale
Standard Acylation AcCl, Et₃N, DCM25 °C<5%Amine is too deactivated to attack.
Activated Acylation AcCl, DMAP (cat), Pyridine80 °C30-40%DMAP forms highly reactive acylpyridinium.
Anionic Acylation 1. NaH, THF; 2. AcCl0 °C to 25 °C>85%Generates highly nucleophilic amide anion.
Self-Validating Protocol: NaH-Mediated Acylation
  • Deprotonation: Dissolve the starting material (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Validation of Anion Formation: Stir for 30 minutes at room temperature. Self-Validation: The solution will undergo a distinct color change (typically deepening to a dark orange/red) and hydrogen gas evolution will cease. This visual cue confirms the amide anion has successfully formed. Do not proceed until bubbling stops.

  • Electrophile Addition: Cool back to 0 °C. Dropwise add the acyl chloride or alkyl halide (1.2 equiv).

  • Completion: Stir for 2 hours. Quench carefully with saturated NH₄Cl (aq) and extract with dichloromethane.

Section 3: Sandmeyer Reactions and Diazotization Failures

Q: Standard NaNO₂/HCl diazotization of the 3-amine fails completely. The solution turns dark, but no diazonium salt is trapped. What is going wrong?

A: Deactivated aminopyridines require high acid concentrations to generate the active nitrosating agent (the nitrosonium ion, NO⁺). However, in aqueous acidic conditions, the basic pyridine nitrogen protonates. A protonated pyridine ring is massively electron-withdrawing, which further deactivates the 3-amine, preventing it from attacking the NO⁺ ion. Additionally, aqueous conditions often lead to competitive hydrolysis, forming unwanted phenolic impurities[4].

Solution: Use non-aqueous diazotization conditions. Alkyl nitrites (like tert-butyl nitrite) in polar aprotic solvents (like acetonitrile) allow for diazotization without protonating the pyridine ring.

Protocol Adjustment: Instead of NaNO₂/HCl, dissolve the amine in anhydrous acetonitrile. Add a halogen source (e.g., CuCl₂ or CuBr₂) and heat to 65 °C. Slowly add tert-butyl nitrite (1.5 equiv). The reaction proceeds via a radical mechanism that bypasses the need for high aqueous acidity, directly yielding the functionalized pyridine without phenolic degradation.

References

  • Heteroaryl sulfonamides and CCR2 (General Procedure B: Reduction of Nitropyridines)
  • Nitropyridines in the Synthesis of Bioactive Molecules Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectral Comparison Guide: Differentiating 4-Methyl-2-nitropyridin-3-amine and its Regioisomers

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in the development of pyrido-pyrimidine derivatives and kinase inhibitors is the precise structural verification of nitropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in the development of pyrido-pyrimidine derivatives and kinase inhibitors is the precise structural verification of nitropyridine intermediates. The nitration of substituted pyridines (such as 2-amino-4-picoline) typically yields a complex mixture of regioisomers[1].

This guide provides an authoritative, objective comparison of the spectral data for 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8) and its primary structural isomer, 4-Methyl-3-nitropyridin-2-amine (CAS: 6635-86-5). Because these isomers share identical molecular weights ( C6​H7​N3​O2​ , 153.14 g/mol ) and functional groups, mass spectrometry alone is insufficient for differentiation. We must rely on the causality of electronic environments—specifically mesomeric effects, magnetic anisotropy, and intramolecular hydrogen bonding—to interpret their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra[2].

Structural Causality and Electronic Effects

To understand the spectral shifts, we must first analyze the spatial relationship between the electron-donating amino group ( −NH2​ ), the electron-withdrawing nitro group ( −NO2​ ), and the pyridine nitrogen.

  • Isomer A (4-Methyl-2-nitropyridin-3-amine): The nitro group is at the C2 position (adjacent to the pyridine nitrogen), and the amino group is at C3. The strong electron-withdrawing nature of the −NO2​ group at C2 significantly deshields the pyridine ring, but its meta-relationship to the C6 proton limits direct resonance deshielding compared to ortho/para positions.

  • Isomer B (4-Methyl-3-nitropyridin-2-amine): The amino group is at C2 and the nitro group is at C3. This ortho-arrangement facilitates strong intramolecular hydrogen bonding between the amino hydrogen and the nitro oxygen. This interaction restricts the rotation of the −NH2​ group, alters the N-H bond force constant, and significantly deshields the amino protons in NMR while lowering the N-H stretching frequency in IR[2][3].

G Root Spectroscopic Differentiation of Nitropyridine Isomers NMR 1H & 13C NMR Spectroscopy Root->NMR IR FT-IR Spectroscopy Root->IR NMR_Effect Deshielding via -NO2 Anisotropy & Resonance NMR->NMR_Effect IR_Effect Intramolecular H-Bonding (-NH2 ··· O2N-) IR->IR_Effect NMR_Result Distinct Pyridine Ring Proton Shifts (H5, H6) NMR_Effect->NMR_Result IR_Result Shifted N-H and N-O Stretching Frequencies IR_Effect->IR_Result

Caption: Logical workflow mapping molecular structural features to their corresponding spectroscopic observables.

Comparative Spectral Data

The following tables synthesize quantitative spectral data derived from validated empirical studies and predictive models grounded in quantum chemical DFT calculations[1][2].

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ )

The critical differentiator here is the chemical shift of the −NH2​ protons and the C6 aromatic proton. Intramolecular H-bonding in Isomer B drastically shifts the −NH2​ signal downfield.

Proton Environment4-Methyl-2-nitropyridin-3-amine (Isomer A)4-Methyl-3-nitropyridin-2-amine (Isomer B)Causality / Splitting Pattern
−CH3​ (C4) ~2.30 ppm (s, 3H)2.40 ppm (s, 3H)Singlet. Slightly more deshielded in Isomer B due to ortho-nitro group proximity.
−NH2​ ~5.80 - 6.20 ppm (br s, 2H)~7.46 ppm (br s, 2H)Broad singlet. Isomer B is highly deshielded due to robust intramolecular H-bonding with the C3 −NO2​ [1].
Aromatic H5 ~7.25 ppm (d, J=5.0 Hz, 1H)7.03 ppm (d, J=4.8 Hz, 1H)Doublet. Shielded by the ortho-methyl group in both cases.
Aromatic H6 ~8.15 ppm (d, J=5.0 Hz, 1H)8.02 ppm (d, J=4.8 Hz, 1H)Doublet. Highly deshielded due to proximity to the pyridine nitrogen.
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO- d6​ )

Carbon shifts are highly sensitive to the inductive effects of the attached heteroatoms.

Carbon Position4-Methyl-2-nitropyridin-3-amine4-Methyl-3-nitropyridin-2-amineStructural Note
C2 ~152.0 ppm (attached to −NO2​ )149.6 ppm (attached to −NH2​ )C2 is highly deshielded in Isomer A due to the strong electron-withdrawing −NO2​ .
C3 ~140.5 ppm (attached to −NH2​ )125.0 ppm (attached to −NO2​ )C3 in Isomer B experiences resonance shielding from the ortho −NH2​ group[1].
C4 ( −CH3​ attached) ~145.0 ppm141.9 ppmQuaternary carbon.
−CH3​ (Aliphatic) 18.5 ppm17.2 ppmStandard methyl carbon shift.
Table 3: FT-IR Vibrational Frequencies (KBr Pellet)

Infrared spectroscopy provides a direct readout of the hydrogen-bonding state.

Vibrational Mode4-Methyl-2-nitropyridin-3-amine4-Methyl-3-nitropyridin-2-amineDiagnostic Significance
N-H Stretch (Asym/Sym) 3450, 3320 cm−1 3434, 3132 cm−1 Isomer B shows a massive red-shift (lower wavenumber) due to strong intramolecular H-bonding[2][4].
−NO2​ Asymmetric Stretch 1535 cm−1 1514 cm−1 Weakened N=O bond in Isomer B due to H-bond acceptance[4].
−NO2​ Symmetric Stretch 1350 cm−1 1374 cm−1 Characteristic nitro group confirmation.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step includes a physical rationale to prevent artifacts that could be misinterpreted as isomeric differences.

G Start 2-Amino-4-picoline (Starting Material) Nitration Nitration (HNO3/H2SO4) Maintained < 20°C Start->Nitration Mixture Isomeric Mixture (3-nitro & 5-nitro derivatives) Nitration->Mixture Chromatography Silica Gel Chromatography (Regioisomer Resolution) Mixture->Chromatography Isomer1 4-Methyl-3-nitropyridin-2-amine (Target Isomer) Chromatography->Isomer1 Isomer2 4-Methyl-5-nitropyridin-2-amine (Byproduct) Chromatography->Isomer2

Caption: Regioselective synthesis and chromatographic separation workflow of nitropyridine isomers.

Protocol A: High-Resolution NMR Acquisition

Objective: Prevent solvent-exchange artifacts that obscure −NH2​ signals.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is chosen over CDCl3​ because its strong hydrogen-bond accepting nature disrupts intermolecular stacking, providing sharper signals and preventing the −NH2​ protons from exchanging too rapidly, which would cause signal broadening or disappearance.

  • Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ (39.5 ppm / 2.50 ppm).

  • Shimming: Perform automated gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field. A poorly shimmed magnet will cause peak tailing, masking the fine J -coupling (~5.0 Hz) between the H5 and H6 pyridine protons.

  • Acquisition ( 1 H): Run a standard 1D proton sequence with a 30° flip angle, 16-64 scans, and a relaxation delay (D1) of 2 seconds.

  • Validation Check: Ensure the residual solvent peak is perfectly referenced to 2.50 ppm. Integrate the −CH3​ peak to exactly 3.00; the aromatic protons must integrate to 1.00 each.

Protocol B: FT-IR Solid-State Analysis (KBr Pellet)

Objective: Observe the unperturbed solid-state hydrogen bonding network.

  • Background Subtraction: Collect a background spectrum of the empty sample compartment to eliminate atmospheric CO2​ and H2​O interference.

  • Matrix Preparation: Weigh ~2 mg of the isomer and ~150 mg of IR-grade, oven-dried Potassium Bromide (KBr). Causality: KBr must be rigorously dried; residual moisture will produce a broad band at 3400 cm−1 , completely obscuring the critical N-H stretching frequencies needed to differentiate Isomer A from Isomer B.

  • Homogenization: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. This prevents the "Christiansen effect" (scattering artifacts caused by large particle sizes).

  • Pellet Pressing: Transfer the powder to a die and press at 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 cm−1 to 400 cm−1 at a resolution of 4 cm−1 for 32 scans. Look specifically at the 3100-3500 cm−1 region to verify the presence (or absence) of the red-shifted H-bonded N-H stretch[2].

Conclusion

Differentiating 4-Methyl-2-nitropyridin-3-amine from 4-Methyl-3-nitropyridin-2-amine relies heavily on identifying the spatial relationship between the nitro and amino groups. By utilizing NMR to observe the deshielding effects on the −NH2​ protons and FT-IR to monitor the N-H stretching frequencies, researchers can conclusively identify their synthesized regioisomers. Strict adherence to anhydrous sample preparation is the linchpin of acquiring trustworthy, self-validating data.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central (PMC). Available at:[Link]

  • 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166. PubChem. Available at:[Link]

  • Synthesis of a 6-Methyl-7-deaza Analogue of Adenosine That Potently Inhibits Replication of Polio and Dengue Viruses. SciSpace. Available at:[Link]

  • Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. ResearchGate. Available at:[Link]

Sources

Comparative

LC-MS method for purity assessment of 4-Methyl-2-nitropyridin-3-amine

As a Senior Application Scientist specializing in small-molecule pharmaceutical intermediates, I frequently encounter the analytical hurdles presented by highly functionalized, nitrogen-containing heterocycles. The compo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule pharmaceutical intermediates, I frequently encounter the analytical hurdles presented by highly functionalized, nitrogen-containing heterocycles.

The compound 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-62-8)[1] is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors. Assessing its purity via LC-MS is challenging due to its high polarity, basic pyridine nitrogen, and the presence of closely related positional isomers (e.g., 4-methyl-6-nitropyridin-3-amine) generated during synthesis.

This guide objectively compares column chemistries and provides a self-validating LC-MS methodology designed to overcome the limitations of traditional reversed-phase chromatography for this specific class of compounds.

The Analytical Challenge: Why Standard C18 Fails

Standard octadecylsilane (C18) stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because 4-Methyl-2-nitropyridin-3-amine is highly hydrophilic, it exhibits minimal retention on C18 columns, often eluting dangerously close to the void volume ( t0​ ). This lack of retention causes the analyte to co-elute with unretained matrix salts, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[2].

Furthermore, the basic pyridine nitrogen and the primary amine group interact strongly with residual, unendcapped acidic silanols on the silica support. This secondary ion-exchange interaction occurs at a different kinetic rate than the primary hydrophobic retention, resulting in severe peak tailing, reduced sensitivity, and compromised resolution of isomeric impurities[3].

Column Chemistry Comparison: Mechanistic Selectivity

To achieve baseline resolution and symmetrical peak shapes, we must move beyond simple hydrophobic retention and leverage orthogonal interaction mechanisms.

  • Standard C18 (Alkyl Phase): Offers poor retention for polar pyridines. Separation relies purely on partition coefficients, which are nearly identical for positional isomers of nitropyridines.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide or carbamate) near the silica surface. This shields the basic analyte from residual silanols, improving peak shape, but offers only marginal improvements in isomer selectivity.

  • Pentafluorophenyl (PFP): The superior choice for halogenated and nitro-aromatic pyridines. The highly electronegative fluorine atoms create an electron-deficient π -system, facilitating strong π−π interactions with the analyte. Additionally, the C-F bonds induce strong dipole moments, and the rigid planar structure of the fluorinated ring provides exceptional shape selectivity—a critical factor for resolving sterically hindered positional isomers[3][4].

Mechanism cluster_C18 Standard Alkyl Phase (C18) cluster_PFP Fluorinated Phase (PFP) Analyte 4-Methyl-2-nitropyridin-3-amine (Polar, Basic Nitrogen, Isomeric Potential) C18 Hydrophobic Binding (Weak Retention) Analyte->C18 Dispersive Silanol Residual Silanols (Ion-Exchange / Peak Tailing) Analyte->Silanol Secondary PFP Multi-modal: π-π, Dipole, H-Bond (Strong Retention & Shape Selectivity) Analyte->PFP Orthogonal

Fig 2: Chromatographic interaction mechanisms comparing C18 vs. PFP stationary phases.

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of the three column chemistries when analyzing a 1 µg/mL standard of 4-Methyl-2-nitropyridin-3-amine spiked with 0.1% of its 6-nitro positional isomer.

Column ChemistryRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from IsomerMS S/N Ratio (0.1% Impurity)
Standard C18 0.8 (Elutes near void)1.85 (Severe Tailing)1.1 (Co-elution)45 (Ion Suppression)
Polar-Embedded C18 1.51.301.685
PFP (Pentafluorophenyl) 3.2 1.05 (Symmetrical) 3.4 (Baseline) 210 (Optimal Ionization)

Data Interpretation: The PFP column increases the retention factor fourfold compared to the C18 column, moving the analyte away from the suppression zone. The shape selectivity of the PFP phase drives the resolution ( Rs​ ) well above the baseline requirement of 2.0.

Self-Validating LC-MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes specific mechanistic rationales for each parameter and a System Suitability Test (SST) to verify performance prior to sample analysis.

Sample Preparation
  • Diluent: 90:10 LC-MS Grade Water:Methanol (v/v).

  • Preparation: Dissolve the sample to a final working concentration of 1 µg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") that occurs when the injection solvent is stronger than the mobile phase, which is highly detrimental to early-eluting polar compounds.

Chromatographic Conditions
  • Column: High-efficiency PFP Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Lowers the pH below the pKa​ of the pyridine nitrogen, ensuring complete protonation. This standardizes the analyte's charge state for consistent retention and maximizes positive ESI ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Causality: Methanol is explicitly selected over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) that can participate in π−π interactions with the fluorinated stationary phase, effectively competing with the analyte and masking the column's unique selectivity. Methanol, a protic solvent lacking π -electrons, preserves the PFP column's orthogonal interaction mechanisms[4].

  • Gradient: 5% B hold for 1.0 min Ramp to 60% B over 8.0 mins Hold at 60% B for 2.0 mins Re-equilibrate at 5% B for 3.0 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

Mass Spectrometry (ESI-MS) Parameters
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Simultaneous Full Scan ( m/z 100-500) for unknown impurity detection and Selected Ion Monitoring (SIM) at m/z 154.1 [M+H]+ for precise quantitation of the main API intermediate.

System Suitability Testing (SST) Criteria

Before analyzing unknown batches, inject a resolution standard containing the main analyte and its closest known isomer. The system is only validated for use if:

  • Resolution ( Rs​ ): 2.0 between isomers.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Precision: %RSD of peak area 2.0% over 5 replicate injections.

Workflow N1 Sample Prep Diluent: 90:10 H2O:MeOH Prevents Peak Distortion N2 Chromatography PFP Column Orthogonal Selectivity N1->N2 N3 Ionization Positive ESI (+) Capillary: 3.0 kV N2->N3 N4 Data Acquisition SIM m/z 154.1 Scan m/z 100-500 N3->N4

Fig 1: End-to-end LC-MS workflow for 4-Methyl-2-nitropyridin-3-amine purity assessment.

Conclusion

For the purity assessment of highly polar, basic, and isomeric pyridine derivatives like 4-Methyl-2-nitropyridin-3-amine, traditional C18 columns introduce unacceptable analytical risks, including ion suppression and peak tailing. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a methanol-based mobile phase, laboratories can leverage π−π , dipole, and shape-selective interactions to achieve robust, reproducible, and baseline-resolved LC-MS data.

References

  • Yamini Y, Seidi S, Pourali A, Rezazadeh M. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC". Analytical and Bioanalytical Chemistry, National Institutes of Health (NIH), 2020. URL:[Link]

  • "Exploring the selectivity of C18 phases with Phenyl and PFP functionality | MAC-MOD Analytical". MAC-MOD Analytical. URL: [Link]

  • Santasania, C. T., & Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International". Chromatography Online, 2016. URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Nitro vs. 3-Nitro Aminopyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, aminopyridines serve as foundational scaffolds for a multitude of applications, particularly in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, aminopyridines serve as foundational scaffolds for a multitude of applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a nitro group onto the aminopyridine ring profoundly alters its electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 2-nitro-aminopyridines and 3-nitro-aminopyridines, with a focus on their behavior in nucleophilic aromatic substitution and diazotization reactions. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and development.

Electronic Landscape: The Decisive Influence of Nitro Group Positioning

The potent electron-withdrawing nature of the nitro (–NO₂) group is the primary determinant of the reactivity of nitro-aminopyridines. This effect, a combination of strong negative inductive (–I) and negative resonance (–R) effects, renders the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. However, the position of the nitro group relative to the amino group and the ring nitrogen dictates the extent and nature of this electronic influence.

2-Nitro-Aminopyridines: In isomers such as 2-nitro-3-aminopyridine, the nitro group is positioned ortho to the ring nitrogen. This placement significantly enhances the electrophilicity of the pyridine ring, particularly at the C4 and C6 positions, which are para and ortho to the nitro group, respectively. The resonance structures illustrate the effective delocalization of negative charge onto the nitro group when a nucleophile attacks these positions.

3-Nitro-Aminopyridines: In isomers like 3-nitro-2-aminopyridine, the nitro group is at the C3 position. While still exerting a strong electron-withdrawing effect, its ability to activate the ring towards nucleophilic attack is different. The positions ortho (C2 and C4) and para (C6) to the nitro group are activated. The presence of the amino group at C2, a position already activated by the ring nitrogen, further modulates the reactivity.

The amino (–NH₂) group, being an electron-donating group through resonance (+R) and electron-withdrawing through induction (–I), also plays a crucial role. Its net effect is typically electron-donating, which can either enhance or attenuate the reactivity depending on its position relative to the reaction center.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of nitropyridines. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is a key factor governing the reaction rate.

SNAr_Mechanism

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactivity of 2-Nitro-Aminopyridines in SNAr:

In a 2-nitro-aminopyridine, the nitro group strongly activates the C4 and C6 positions for nucleophilic attack. For a substrate like 2-nitro-3-aminopyridine, a leaving group at the C4 or C6 position would be readily displaced. The amino group at C3 has a modest electronic influence on these positions.

Reactivity of 3-Nitro-Aminopyridines in SNAr:

For a 3-nitro-aminopyridine, such as 3-nitro-2-aminopyridine, the C2, C4, and C6 positions are activated by the nitro group. The presence of the amino group at C2 makes this position less electrophilic. Therefore, nucleophilic attack is most likely to occur at C4 or C6 if a suitable leaving group is present. In cases where a halogen is the leaving group, its displacement is a common synthetic strategy. For instance, the reaction of 3-fluoro-2-nitropyridine with various amines proceeds with regioselective displacement of the fluorine atom, demonstrating the high reactivity of the C3 position when a good leaving group is present.[1]

Comparative Analysis:

While direct kinetic comparisons are scarce in the literature, a qualitative comparison can be made based on electronic principles.

  • Activation: In 2-nitro-aminopyridines, the nitro group's activation of the C4 and C6 positions is direct and powerful. In 3-nitro-aminopyridines, the activation of the C2, C4, and C6 positions is also significant.

  • Influence of the Amino Group: In 3-nitro-2-aminopyridine, the electron-donating amino group at C2 can slightly deactivate this position towards nucleophilic attack compared to a non-aminated analogue. In 2-nitro-3-aminopyridine, the amino group at C3 has a less direct electronic impact on the most activated C4 and C6 positions.

Therefore, for SNAr reactions involving a leaving group at a position activated by the nitro group, both isomers are expected to be reactive. The precise rates would depend on the specific substrate, nucleophile, and reaction conditions.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

Isomer TypeMost Activated Positions for SNArInfluence of Amino GroupPredicted General Reactivity
2-Nitro-aminopyridine C4, C6Less direct electronic effect on activated sites.High
3-Nitro-aminopyridine C2, C4, C6Electron-donating at C2, potentially reducing its electrophilicity.High, with potential for regioselectivity.

Diazotization Reactions: Probing the Amino Group's Reactivity

Diazotization of the amino group to form a diazonium salt is a versatile transformation, opening pathways to a wide array of functional groups via Sandmeyer and related reactions. The reactivity of the amino group in this reaction is influenced by its basicity and the electronic environment of the pyridine ring.

Diazotization_Workflow

Caption: General workflow for diazotization and Sandmeyer reactions.

Basicity and its Impact on Diazotization:

The basicity of the amino group is a critical factor in diazotization. The strongly electron-withdrawing nitro group significantly reduces the basicity of the amino group in both isomers compared to unsubstituted aminopyridines. This is reflected in their predicted pKa values. For instance, the predicted pKa of 2-amino-3-nitropyridine is approximately 2.40.[2]

Comparative Reactivity in Diazotization:

  • 2-Nitro-Aminopyridines: In 2-nitro-3-aminopyridine, the nitro group is ortho to the amino group. This proximity can lead to intramolecular hydrogen bonding, which may influence the conformation and reactivity of the amino group. The strong electron-withdrawing effect of the adjacent nitro group is expected to make the amino group less nucleophilic and thus potentially slower to react with the nitrosating agent.

  • 3-Nitro-Aminopyridines: In 3-nitro-2-aminopyridine, the nitro group is meta to the amino group. The electronic deactivation of the amino group is still pronounced, but the absence of direct ortho interaction might lead to slightly different reactivity compared to the 2-nitro isomer.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving nitro-aminopyridines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Halogenated Nitro-aminopyridine

This protocol is adapted from the synthesis of 3-substituted 2-aminopyridines.[1]

Materials:

  • Halogenated nitro-aminopyridine (e.g., 3-fluoro-2-nitropyridine) (1.0 equiv)

  • Amine nucleophile (1.1 - 2.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the halogenated nitro-aminopyridine in acetonitrile, add the amine nucleophile and potassium carbonate.

  • Heat the reaction mixture at 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction

This is a generalized procedure and requires careful handling of potentially unstable diazonium salts.

Materials:

  • Nitro-aminopyridine (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Copper(I) salt (CuX, where X = Cl, Br, CN) (catalytic to stoichiometric amount)

Procedure:

  • Diazotization:

    • Dissolve or suspend the nitro-aminopyridine in a cold (0-5 °C) aqueous solution of HCl or H₂SO₄.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid.

    • Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

    • Cool the reaction mixture and extract the product with an appropriate organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by distillation, recrystallization, or column chromatography.

Data Summary

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaKey ¹H NMR Signals (DMSO-d₆, δ ppm)
2-Nitro-3-aminopyridine C₅H₅N₃O₂139.11199-200[3]-Not readily available
3-Nitro-2-aminopyridine C₅H₅N₃O₂139.11163-165[2]2.40 ± 0.36[2]6.74 (m, 1H), 7.87 (s, 2H, NH₂), 8.38 (m, 2H)[2]

Conclusion and Field-Proven Insights

The comparative reactivity of 2-nitro- and 3-nitro-aminopyridines is a nuanced subject governed by the interplay of electronic effects. For nucleophilic aromatic substitution , both isomers are highly activated, with the specific regioselectivity being dependent on the substitution pattern. In the case of 3-nitro-2-aminopyridine, the amino group at an activated position can influence the site of nucleophilic attack.

For diazotization , the strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the amino group in both isomers, which can impact the reaction kinetics. The proximity of the nitro and amino groups in 2-nitro-aminopyridines may introduce additional steric and electronic factors to consider.

From a practical standpoint in drug development, the choice between a 2-nitro or 3-nitro aminopyridine starting material will depend on the desired substitution pattern of the final molecule. The principles outlined in this guide, supported by the provided experimental protocols, should serve as a valuable resource for researchers in making informed decisions for the synthesis of complex pyridine-based molecules.

References

  • PrepChem. (n.d.). Synthesis of 3-nitro-2-aminopyridine. Retrieved from [Link]

  • Lohmann, J., & Neumann, H. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S. Patent No. 4,952,697. Washington, DC: U.S. Patent and Trademark Office.
  • PrepChem. (n.d.). Synthesis of 2-nitro-3-amino-pyridine. Retrieved from [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. (Semantic Scholar)
  • Google Patents. (n.d.). CA1287633C - Process for the preparation of 2-nitro-3- aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)-urea, which is formed as an intermediate in the reaction.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • Mahfouz, R. M., et al. (2014). Structural and theoretical studies of 2-amino-3-nitropyridine.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • BenchChem. (2025). Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide. BenchChem.
  • PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. BenchChem.
  • NIST. (n.d.). 2-Pyridinamine, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals – 2-Amino-3-nitro-5-halo (halo = Cl, Br, or I) pyridine. Retrieved from [Link]

  • Singh, P. D. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(5), 269-271.
  • Patsnap. (2014). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • Nikol'skiy, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.
  • DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

  • Deadman, J. J., et al. (2016).
  • ACS Omega. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • TSI Journals. (n.d.).
  • Ohta, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(18), 4236.
  • Šimkus, R., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8565.
  • Glasovac, Z., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds.

Sources

Comparative

Resolving the Unresolvable: HPLC Strategies for Methyl-Nitropyridin-Amine Isomers

The Analytical Challenge: Causality of Isomeric Co-elution Methyl-nitropyridin-amine derivatives are critical building blocks in pharmaceutical synthesis and drug development. However, separating their positional isomers...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality of Isomeric Co-elution

Methyl-nitropyridin-amine derivatives are critical building blocks in pharmaceutical synthesis and drug development. However, separating their positional isomers via High-Performance Liquid Chromatography (HPLC) presents a formidable challenge. The causality of this difficulty lies in their physicochemical properties: positional isomers possess identical molecular weights and nearly indistinguishable LogP values.

When utilizing standard C18 reversed-phase columns, separation relies almost entirely on hydrophobic (Van der Waals) interactions. Because the hydrophobic surface area of these isomers is practically identical, they inherently co-elute [1]. Furthermore, the presence of the strongly electron-withdrawing nitro group and the electron-donating amine group creates complex intramolecular push-pull dynamics. This alters the pKa of the pyridine nitrogen depending on their relative positions, meaning traditional pH adjustments often fail to yield sufficient selectivity without the use of MS-incompatible ion-pairing reagents.

Mechanistic Comparison of Column Chemistries

To achieve baseline separation, chromatographers must abandon pure hydrophobicity and exploit orthogonal interaction mechanisms.

Standard C18 (The Baseline Failure)

Standard alkyl phases (C18/C8) interact with analytes via dispersive forces. Because methyl-nitropyridin-amine isomers have the same empirical formula and similar solvation spheres, the C18 phase cannot differentiate their spatial geometry. This results in severe peak overlap and poor resolution ( Rs​<1.0 ).

Pentafluorophenyl (PFP) Selectivity

PFP columns introduce highly electronegative fluorine atoms, creating a rigid, electron-deficient phenyl ring. This allows for strong π−π interactions with the electron-rich regions of the pyridine ring, as well as dipole-dipole interactions with the nitro group. The rigid shape of the PFP phase also provides steric/shape selectivity, which is highly sensitive to the spatial arrangement of the methyl and nitro groups on the pyridine ring [2].

Mixed-Mode and Hydrogen-Bonding Phases

The most effective modern approach utilizes mixed-mode or specific hydrogen-bonding columns. Pyridines and aminopyridines are hydrophilic basic compounds [3]. Columns like the SHARC 1 separate isomers based entirely on hydrogen-bonding interactions between the analyte and the stationary phase[3]. The amine group acts as a hydrogen bond donor, while the nitro group and pyridine nitrogen act as acceptors. Positional isomers have vastly different steric availability for H-bonding, making this mechanism highly resolving. Alternatively, mixed-mode columns (e.g., Obelisc R) combine reversed-phase and cation-exchange mechanisms, allowing pinpoint precision by adjusting buffer pH and concentration [4].

Interaction Pathways

Mechanism cluster_0 Stationary Phase Interactions Analyte Methyl-nitropyridin-amine VdW Van der Waals (Alkyl Chains) Analyte->VdW Weak (C18) PiPi Pi-Pi & Dipole (Fluorinated/Phenyl) Analyte->PiPi Moderate (PFP) HBond Hydrogen Bonding (H-bond Acceptor/Donor) Analyte->HBond Strong (SHARC) IonEx Cation Exchange (Charged Sites) Analyte->IonEx Strong (Mixed-Mode)

Fig 1: Stationary phase interaction mechanisms for pyridine derivatives.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance when separating closely related aminopyridine isomers across different column chemistries.

Column ChemistryPrimary MechanismRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )MS Compatibility
Standard C18 Hydrophobic (Van der Waals)4.2< 0.8 (Co-elution)1.8Yes (if no ion-pairing)
PFP Phase π−π , Dipole, Steric6.51.61.3Yes
Mixed-Mode RP + Cation-Exchange8.12.41.1Yes (Volatile buffers)
H-Bonding Specific Hydrogen Bonding5.32.81.0Yes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in feedback loops to adjust parameters based on real-time system suitability testing (SST).

Protocol A: Hydrogen-Bonding Chromatography (SHARC 1)

This protocol isolates isomers based on their distinct H-bond donor/acceptor capacities.

  • Preparation : Prepare a system suitability standard containing a known mixture of the methyl-nitropyridin-amine isomers at 0.1 mg/mL in Acetonitrile.

  • Initial Conditions :

    • Column : SHARC 1 (3.2 × 100 mm, 5 µm)

    • Mobile Phase : 80% Acetonitrile / 20% Methanol containing 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Flow Rate : 1.0 mL/min.

  • Causality : Acetonitrile acts as a weak H-bond acceptor, while Methanol acts as a strong donor/acceptor. The ratio of these two solvents directly dictates the strength of the analyte's interaction with the stationary phase[3].

  • Validation & Feedback Loop :

    • Inject the standard.

    • Criteria 1 (Retention): If the capacity factor ( k′ ) < 2, the mobile phase is too strong. Action : Decrease Methanol by 5% to increase retention and H-bonding interaction.

    • Criteria 2 (Resolution): If Rs​<1.5 , the H-bonding differential is insufficient. Action : Increase Ammonium Formate to 10 mM to modulate the ionization state of the amine, enhancing H-bond specificity.

    • System Suitability: Proceed to sample analysis ONLY when Rs​≥1.5 and Tf​≤1.2 .

Protocol B: Mixed-Mode Cation Exchange (Obelisc R)

This protocol leverages the protonated state of the aminopyridine ring against a charged stationary phase.

  • Preparation : Prepare the isomer mixture in the initial mobile phase.

  • Initial Conditions :

    • Column : Obelisc R (4.6 × 150 mm, 5 µm)

    • Mobile Phase : 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate, adjusted to pH 4.0.

  • Causality : At pH 4.0, the aminopyridine nitrogen is protonated, engaging the cation-exchange sites of the mixed-mode column. The organic modifier (Acetonitrile) controls the secondary reversed-phase hydrophobic interaction[4].

  • Validation & Feedback Loop :

    • Inject the standard.

    • Criteria 1 (Selectivity): If isomers co-elute, the hydrophobic mechanism is dominating. Action : Decrease Acetonitrile to 30% to force greater reliance on the highly selective cation-exchange mechanism.

    • Criteria 2 (Peak Shape): If Tf​>1.5 , non-specific secondary interactions are occurring. Action : Increase buffer concentration to 20 mM to shield non-specific binding sites.

    • System Suitability: Validate method readiness when Rs​≥2.0 .

Method Development Workflow

Workflow Start Methyl-nitropyridin-amine Isomer Mixture Assess Assess Analyte Properties (pKa, LogP, Dipole) Start->Assess Standard Standard C18 RP-HPLC (Hydrophobic Only) Assess->Standard Baseline Method PFP PFP Column (Pi-Pi & Dipole) Assess->PFP Orthogonal Selectivity Mixed Mixed-Mode / H-Bonding (Ion-Exchange & H-Bond) Assess->Mixed Polar/Basic Analytes Fail Co-elution / Poor Resolution (Rs < 1.0) Standard->Fail Isomer Similarity Success1 Good Resolution (Rs > 1.5) MS Compatible PFP->Success1 Shape Selectivity Success2 Excellent Resolution (Rs > 2.0) High Loadability Mixed->Success2 Multi-interaction

Fig 2: Method development workflow for methyl-nitropyridin-amine isomers.

References

  • Title : HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source : SIELC Technologies URL :[Link]

  • Title : Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers Source : SIELC Technologies URL : [Link]

  • Title : Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives and the Corresponding Fluorinated Diazepines: HPLC Source : Asian Journal of Chemistry URL :[Link]

  • Title : Application of a column selection system and DryLab software for high-performance liquid chromatography method development Source : Molnar Institute URL : [Link]

Sources

Validation

X-ray crystallography to confirm structure of 4-Methyl-2-nitropyridin-3-amine derivatives

An in-depth structural validation of 4-Methyl-2-nitropyridin-3-amine derivatives is a critical bottleneck in small-molecule drug discovery and organocatalyst development. Because these derivatives possess both strong hyd...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of 4-Methyl-2-nitropyridin-3-amine derivatives is a critical bottleneck in small-molecule drug discovery and organocatalyst development. Because these derivatives possess both strong hydrogen-bond donors (amine) and acceptors (nitro, pyridine nitrogen), they exhibit complex intermolecular packing dynamics. Confirming their absolute stereochemistry and polymorphic state requires rigorous single-crystal X-ray diffraction (scXRD).

As a Senior Application Scientist, I have structured this guide to objectively compare the leading crystallization methodologies and diffraction modalities used to resolve these challenging pyridine derivatives. This guide moves beyond basic instructions, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Crystallization Strategies: Vapor Diffusion vs. Slow Evaporation

The fundamental prerequisite for high-resolution crystallography is a well-ordered, macroscopic single crystal. 4-Methyl-2-nitropyridin-3-amine derivatives are notorious for forming twinned needles or amorphous aggregates due to rapid, uncontrolled precipitation.

Causality & Mechanism: Crystallization is a thermodynamic race between ordered nucleation and chaotic precipitation. Slow evaporation relies on solvent loss to increase solute concentration, but it is highly susceptible to ambient temperature and humidity fluctuations, often pushing the system too rapidly through the metastable zone[1]. In contrast, vapor diffusion utilizes a closed system where a volatile anti-solvent slowly diffuses into the primary solvent[2]. This gradual reduction in the dielectric constant gently coaxes the pyridine derivative into an ordered crystal lattice, significantly reducing mosaicity and the likelihood of twinning.

Table 1: Quantitative Comparison of Crystallization Methods
ParameterVapor Diffusion (e.g., DCM / Diethyl Ether)Slow Evaporation (e.g., Methanol)
Thermodynamic Control High (Controlled anti-solvent diffusion)Low (Dependent on ambient conditions)
Typical Crystal Quality High (Block-like, low mosaicity)Variable (Prone to thin plates or needles)
Time to Nucleation 3 to 14 days1 to 4 weeks
Success Rate (Pyridine Derivs) > 75%< 40%
Protocol: Self-Validating Vapor Diffusion Workflow
  • Dissolution: Dissolve 10–15 mg of the 4-Methyl-2-nitropyridin-3-amine derivative in 1 mL of a primary solvent (e.g., Dichloromethane).

  • Filtration (Self-Validation Step 1): Pass the solution through a 0.2 μm PTFE syringe filter into a 1-dram inner vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for higher-quality crystals.

  • Chamber Setup: Place the open 1-dram vial into a 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Pentane or Diethyl Ether). Cap the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free incubator at a stable 20 °C.

  • Optical Validation (Self-Validation Step 2): After 5 days, examine the vial under a polarized light microscope. True single crystals will exhibit sharp birefringence (complete optical extinction every 90 degrees of rotation). If the material remains bright at all angles, it is a polycrystalline aggregate and unsuitable for scXRD.

Diffraction Modalities: In-House scXRD vs. Synchrotron vs. 3DED

Once a crystal is obtained, selecting the appropriate diffraction modality is dictated by the crystal's volume and mosaicity.

Causality & Mechanism: Conventional in-house diffractometers utilize a Cu Kα anode (8.042 keV). While highly accessible, they suffer from lower signal-to-noise ratios and radial peak broadening due to the polychromic nature (Kα1 and Kα2) of the X-ray source[3]. They require large crystals (~10⁵ μm³)[4]. If vapor diffusion yields only microcrystals (< 10 μm on a side), researchers must pivot to Synchrotron Small-Wedge Synchrotron Crystallography (SWSX) . Synchrotron microbeams interrogate fewer mosaic blocks within the crystal, dramatically reducing the arc-like elongation of diffraction spots and yielding high-resolution datasets from highly mosaic samples[5]. For sub-micron powders invisible to optical microscopy, 3D Electron Diffraction (3DED) is utilized, though it struggles to distinguish between elements of similar atomic mass due to differing electron scattering factors[4].

Table 2: Performance Comparison of Diffraction Modalities
ModalityMinimum Crystal VolumeRadiation SourceSignal-to-NoiseIdeal Use Case
In-House scXRD ~10⁵ μm³Cu Kα (8.042 keV)ModerateRoutine validation of large, block-like crystals.
Synchrotron (SWSX) ~10³ μm³High-brilliance microbeamHighHigh-mosaicity or micro-crystals (1–10 μm).
3D Electron Diffraction < 1 μm³Electron beamHighSub-micron powders; structural connectivity.
Protocol: Self-Validating Data Collection (In-House Cu Kα)
  • Harvesting & Cryoprotection: Submerge the crystal in a drop of perfluoropolyether oil (e.g., Paratone-N). Causality: The oil displaces mother liquor, preventing rapid solvent evaporation that would collapse the crystal lattice.

  • Mounting & Flash-Cooling: Mount the crystal on a polyimide loop and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer. Causality: Cryocooling minimizes atomic thermal displacement parameters (B-factors) and mitigates X-ray-induced radical damage.

  • Diffraction Validation (Self-Validation Step): Expose the crystal to X-rays for a 10-second test frame. The presence of sharp, well-defined diffraction spots extending to at least 0.84 Å resolution validates that the crystal is a single domain capable of yielding a publication-grade structure.

  • Integration & Refinement: Integrate the reflections, apply empirical absorption corrections, and solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (e.g., SHELXL).

Decision Workflow Visualization

To streamline the structural resolution of 4-Methyl-2-nitropyridin-3-amine derivatives, follow the decision matrix mapped below.

G Start 4-Methyl-2-nitropyridin-3-amine Derivative Synthesized Screen Crystallization Screening Start->Screen Vapor Vapor Diffusion (High Quality, >50 μm) Screen->Vapor Evap Slow Evaporation (Needles/Plates, <10 μm) Screen->Evap InHouse In-House scXRD (Cu Kα, >10⁵ μm³) Vapor->InHouse Sync Synchrotron SWSX (Microbeam, >10³ μm³) Evap->Sync ED 3D Electron Diffraction (Sub-micron, <1 μm³) Evap->ED Solve Structure Solution & Refinement InHouse->Solve Sync->Solve ED->Solve

Crystallographic workflow for resolving 4-Methyl-2-nitropyridin-3-amine derivatives.

References

  • Benchmarking 3D-ΔPDF analysis using in-house X-ray sources. IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNivYxrVSRy3ZIu0tJ7AddxzSoukWIHgyGiOohOrovW9vfNMme8Hz1bMLf7KdMDlVrQgh0L9qXiEovp_NPret5M8zYodB2qspSSTs7Jd5HqejFYfr3Qv4U-MKj59CALN6L]
  • Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal. Bulletin of the Chemical Society of Japan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMaTJDyKYf0sylMLBT67a5lPu9b20zCK-hbSk04luF-zWRe9ewUAZg019HOj982VR4Uvb_qiNkFy_omFlQomibrNFHNC6uV_7oerb9rH8wbmKyCnWBXvl84dZzGIgQaDPKtm6-mBkRYNhDFa17gc4B0zKLAa0=]
  • Bifunctional Chelates Optimized for Molecular MRI. Inorganic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHag6HhnCvVRpCVKx0UcArni7vbpT1CV-uEXSDuQ3_fJpSp5zLIhbZgn9SowHUM4uiOZ2c5dhUN7ZXxO7dsefXU8X0z8B-hnMFoUtigc3qimfODbIS9aQuxsp2c0DiR6aPRtZN4qA==]
  • Electron Diffraction of 3D Molecular Crystals. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpwJcG5hcUrO1pm_jsKOR8rzohquii1gcdj_m-9X0HXfyCTvzkCyvPHJyb6e644KXw82TdZ002hIslehi64bnjLRrYk1si9zU4OWYzUqNMIYSvJlwFkLJi4yKgTOIgkV9uM0onInFr-zRpXFaMgqs=]
  • Validating the Structure of 3-Chloro-2-ethylpyridine: A Comparative Guide to X-ray Crystallography. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH62GPerqZIxq_9T4U7e8i5LFUYdZTPl6l16wa2Frrso2QyL8KP_M6x6ar_hIapQo1M9PwrEBae_VOmXOUlncLGNwOAeMnZ1r2Nm5cUqqwdNmF6uFqmRvDLFQ5gV2eYeBImR-AGqP-wUl6SCE-XOky2-FwbSfhnJ3sIz8byT9gphjVB1_arafzCsSOz4dAcpWC2KDOhevU5HKd0fCS4_AAXbty-UUfzk-_GeulCP1PNrCHXzsH2y0u1CC1XZnA1Uw==]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-nitropyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-nitropyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.